Iminostilbene-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuterio-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
LCGTWRLJTMHIQZ-LHNTUAQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Deuterated Iminostilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of deuterated iminostilbene (B142622), a critical component in pharmaceutical research and development. Iminostilbene and its derivatives, most notably carbamazepine (B1668303), are cornerstone antiepileptic drugs. The deuterated analogues of these compounds are invaluable as internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document details the primary synthetic strategies for deuterium (B1214612) incorporation into the iminostilbene core, provides specific experimental protocols, and presents quantitative data to guide researchers in this specialized area of medicinal chemistry.
Introduction
Iminostilbene (5H-dibenzo[b,f]azepine) is a tricyclic heterocyclic compound that forms the structural backbone of several important pharmaceuticals. Its derivative, carbamazepine, is a widely prescribed anticonvulsant used in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder. The development and clinical monitoring of such drugs necessitate accurate and sensitive analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS).
Deuterium-labeled internal standards are the gold standard for quantitative LC-MS analysis. The substitution of hydrogen with deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass, allowing for its differentiation by the mass spectrometer. This co-eluting, mass-differentiated standard compensates for variations in sample preparation, chromatography, and ionization, leading to highly accurate and precise quantification. This guide focuses on the synthetic methodologies to produce deuterated iminostilbene, a key precursor for deuterated carbamazepine and a valuable analytical standard in its own right.
Synthetic Strategies for Deuterated Iminostilbene
The synthesis of deuterated iminostilbene can be approached through two primary strategies:
-
Deuteration of a Pre-formed Iminostilbene or a Late-Stage Intermediate: This approach involves the direct exchange of hydrogen atoms for deuterium on the iminostilbene molecule or a closely related precursor. This is often achieved through acid- or metal-catalyzed hydrogen-deuterium (H/D) exchange reactions.
-
Synthesis from Deuterated Starting Materials: This "bottom-up" approach utilizes commercially available deuterated building blocks that are incorporated into the iminostilbene scaffold through a series of chemical transformations.
The choice of strategy depends on the desired deuteration pattern, the availability of starting materials, and the required isotopic purity.
Experimental Protocols
While specific, detailed protocols for the synthesis of various deuterated iminostilbene isotopologues are not extensively published in readily accessible literature, the following sections outline general and adaptable procedures based on established synthetic routes for iminostilbene and common deuteration techniques. Researchers should note that optimization of these procedures will likely be necessary.
General Synthesis of Iminostilbene (Non-Deuterated)
A common laboratory-scale synthesis of iminostilbene proceeds from 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) through acylation, bromination, dehydrobromination, and subsequent deprotection.
Experimental Workflow for Iminostilbene Synthesis
A dissertation by HuWeiYa provides a detailed procedure for this transformation[1]:
-
Acylation: 10,11-Dihydro-5H-dibenzo[b,f]azepine (58.5 g) and solid triphosgene (B27547) (35.6 g) are refluxed in toluene (B28343) (150 mL) for 10 hours. After cooling, the solid is filtered and dried. The filtrate is concentrated, and more product is precipitated with petroleum ether to give a total yield of 93% of 5-chloroformyl-10,11-dihydro-5H-dibenzo[b,f]azepine.[1]
-
Bromination and Dehydrobromination: 5-chloroformyl-10,11-dihydro-5H-dibenzo[b,f]azepine (51.5 g) is dissolved in chlorobenzene (B131634) (50 mL) and heated to 90-100°C. Bromine (40 g) is added dropwise over 2 hours. The mixture is then heated to 130°C for 4-5 hours. After cooling and addition of ethanol (B145695) (150 mL), the precipitated yellow solid is filtered and dried to afford a yield of 88%.[1]
-
Deprotection: The resulting 5-chloroformyl-5H-dibenzo[b,f]azepine (25.6 g) is reacted with sodium hydroxide (B78521) (12 g) in isopropanol (B130326) (300 mL) at 40°C for 3 hours. After partial removal of the solvent under vacuum and pH adjustment, the product is filtered, washed, and dried to give iminostilbene with a yield of 98.2%.[1]
Synthesis of Deuterated Iminostilbene via H/D Exchange
Direct H/D exchange on the aromatic rings of iminostilbene or its precursors can be achieved using strong deuterated acids or metal catalysts.
Illustrative Protocol for Aromatic Deuteration:
-
Materials: Iminostilbene, deuterated trifluoroacetic acid (TFA-d), D₂O, and an organic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve iminostilbene in a minimal amount of dichloromethane.
-
Add a solution of TFA-d in D₂O.
-
Stir the mixture at an elevated temperature (e.g., 50-80°C) for 24-48 hours in a sealed vessel.
-
Monitor the reaction progress by ¹H NMR to observe the decrease in the intensity of aromatic proton signals.
-
Upon completion, neutralize the reaction with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain deuterated iminostilbene.
-
Purify by column chromatography or recrystallization.
-
Note: This is a generalized procedure. The specific conditions, including temperature, reaction time, and the choice of acid or catalyst, will need to be optimized for the desired level and position of deuteration.
Synthesis from Deuterated Precursors
This method involves incorporating deuterium at an early stage of the synthesis. For example, deuterated starting materials can be used in the synthesis of the dibenzazepine (B1670418) ring system.
Conceptual Synthetic Pathway from a Deuterated Precursor
Data Presentation
The following tables summarize typical yields for the non-deuterated synthesis of iminostilbene and expected outcomes for deuteration. Quantitative data for specific deuterated iminostilbene syntheses are not widely available in the public domain and would need to be determined empirically.
Table 1: Reaction Yields for the Synthesis of Non-Deuterated Iminostilbene
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Acylation | Iminodibenzyl | 5-Chloroformyl-iminodibenzyl | Triphosgene, Toluene | 93 | [1] |
| 2. Bromination/ Dehydrobromination | 5-Chloroformyl-iminodibenzyl | 5-Chloroformyl-iminostilbene | Bromine, Chlorobenzene | 88 | [1] |
| 3. Deprotection | 5-Chloroformyl-iminostilbene | Iminostilbene | NaOH, Isopropanol | 98.2 | [1] |
Table 2: Characterization Data for Iminostilbene
| Property | Value |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Appearance | Yellow solid |
| Melting Point | 197-199 °C |
Note: For deuterated analogs, the molecular weight will increase by approximately 1.006 Da for each deuterium atom incorporated. The melting point is not expected to change significantly.
Conclusion
The synthesis of deuterated iminostilbene is a crucial step in the development of robust analytical methods for carbamazepine and related compounds. While detailed, publicly available protocols are scarce, the synthetic strategies outlined in this guide provide a solid foundation for researchers to develop their own procedures. Both the H/D exchange on a late-stage intermediate and the "bottom-up" synthesis from deuterated precursors are viable approaches. The choice of method will depend on the specific requirements of the research, including the desired deuteration pattern and isotopic purity. Further research and publication of detailed experimental procedures would be highly beneficial to the broader scientific community.
References
The Role of Iminostilbene-d10 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Iminostilbene-d10 in research, with a primary focus on its critical role as an internal standard in analytical chemistry. Iminostilbene (B142622), a primary metabolite of the widely used anticonvulsant drug Carbamazepine (B1668303), is a crucial analyte in pharmacokinetic, metabolic, and drug monitoring studies.[1][2] The use of its deuterated analog, this compound, significantly enhances the accuracy and reliability of quantitative analyses.[3]
Core Application: Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for precise quantification. In this methodology, a known quantity of the isotopically labeled standard (this compound) is added to a sample at the beginning of the analytical process. Because this compound is chemically identical to the analyte of interest (Iminostilbene) but has a different mass due to the presence of deuterium (B1214612) atoms, it behaves identically during sample preparation, extraction, and chromatographic separation.[1][3] This co-elution allows for the correction of any analyte loss that may occur during these steps, as well as variations in instrument response, thereby leading to highly accurate and precise measurements.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have employed analytical methods for the determination of Carbamazepine and its metabolites, including Iminostilbene. While these studies may not all explicitly use this compound, they provide the context and typical performance characteristics of the analytical methods where a deuterated internal standard like this compound would be invaluable.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analyte | Method | Linearity Range (µg/mL) | r value | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Carbamazepine | RP-HPLC | 100 - 500 | 0.9994 | 0.0125 | 0.05 | [5] |
| Iminostilbene | RP-HPLC | 0.05 - 0.25 | 0.9997 | 0.025 | 0.05 | [5] |
| Iminodibenzyl (B195756) | RP-HPLC | 0.1 - 0.5 | 0.9979 | 0.05 | 0.1 | [5] |
| Carbamazepine | LC-MS/MS | 0.1 - 22.0 | - | <0.1 | 0.1 | [6] |
| Carbamazepine-10,11-epoxide | LC-MS/MS | 0.1 - 22.0 | - | <0.1 | 0.1 | [6] |
| 10-hydroxy-10,11-dihydrocarbamazepine | LC-MS/MS | 0.1 - 22.0 | - | <0.1 | 0.1 | [6] |
Table 2: Accuracy and Precision of Analytical Methods
| Analyte | Method | Accuracy (%) | Intraday Precision (RSD %) | Interday Precision (RSD %) | Reference |
| Carbamazepine | RP-HPLC | 100.69 - 102.10 | < 2 | - | [5] |
| Iminostilbene | RP-HPLC | 99.76 - 102.66 | < 2 | - | [5] |
| Iminodibenzyl | RP-HPLC | 99.26 - 100.08 | < 2 | - | [5] |
| Carbamazepine | LC-MS/MS | - | 2.6 - 9.5 | 4.0 - 9.6 | [7] |
| Carbamazepine-10,11-epoxide | LC-MS/MS | - | 2.6 - 9.5 | 4.0 - 9.6 | [7] |
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of Carbamazepine and its metabolites where a deuterated internal standard such as this compound would be employed.
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples
-
To 0.1 mL of rat plasma, add a known concentration of the internal standard solution (e.g., this compound).[7]
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[7]
Chromatographic Conditions: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C8 (150 mm x 2.1 mm, 5 µm)[7]
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 69.5:30:0.5, v/v/v)[7]
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions: Triple Quadrupole Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Scan Type: Multiple Reaction Monitoring (MRM)[8]
-
MRM Transitions:
-
Carbamazepine: m/z 237 → 194[7]
-
Carbamazepine-10,11-epoxide: m/z 253 → 210[7]
-
Iminostilbene (and this compound, with a mass shift): The specific transition for Iminostilbene would be determined during method development. For this compound, a precursor ion of approximately m/z 204 would be expected, with a corresponding product ion.
-
d10-Carbamazepine (as an example of a deuterated standard): m/z 247 → 204[7]
-
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Analytical workflow for quantification using an internal standard.
Simplified metabolic pathway of Carbamazepine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochimicaclinica.it [biochimicaclinica.it]
The Metabolic Journey of Carbamazepine-d10: An In-depth Technical Guide to the Formation of Iminostilbene-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of the deuterated anticonvulsant drug, Carbamazepine-d10, to its metabolite, Iminostilbene-d10. This document details the metabolic pathways, enzymatic processes, and provides detailed experimental protocols for the in-vitro study and quantification of this biotransformation.
Introduction
Carbamazepine is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, and bipolar disorder. Understanding its metabolism is crucial for optimizing therapeutic efficacy and minimizing adverse drug reactions. The use of stable isotope-labeled compounds, such as Carbamazepine-d10, is instrumental in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. This guide focuses on a specific metabolic pathway: the conversion of Carbamazepine-d10 to this compound. While iminostilbene (B142622) is often considered a degradation product or impurity, its formation as a metabolite is also documented, particularly in in-vitro systems.
Metabolic Pathway of Carbamazepine-d10
The metabolism of Carbamazepine-d10 is presumed to follow the same pathways as its non-deuterated counterpart. The biotransformation is primarily hepatic and involves a variety of enzymatic reactions, with the cytochrome P450 (CYP) family of enzymes playing a central role. The formation of this compound from Carbamazepine-d10 is a minor metabolic route compared to the major pathway leading to Carbamazepine-10,11-epoxide-d10.
The proposed pathway for the formation of this compound involves the oxidative cleavage of the urea (B33335) moiety from the dibenzazepine (B1670418) ring of Carbamazepine-d10. This reaction is likely catalyzed by CYP enzymes, although the specific isoforms responsible for this particular conversion are not as well-characterized as those involved in the epoxidation pathway.
Below is a diagram illustrating the primary metabolic pathways of Carbamazepine-d10, including the formation of this compound.
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Iminostilbene-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Iminostilbene-d10, a deuterated analog of Iminostilbene (B142622). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical methods, particularly for the quantification of Carbamazepine (B1668303) and its metabolites.
Physical and Chemical Properties
This compound is the isotopically labeled form of Iminostilbene, where ten hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based assays, as it can be distinguished from its non-labeled counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5H-Dibenz[b,f]azepine-d10 | [1] |
| Synonyms | 2,2′-Iminostilbene-d10, 5-Azadibenzo[a,e]cycloheptatriene-d10 | [1] |
| Molecular Formula | C₁₄HD₁₀N | [1] |
| Molecular Weight | 203.31 g/mol | [1] |
| Appearance | Dark Yellow Solid | [1] |
| Melting Point | >190°C (decomposes) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in Dichloromethane and Ethyl Acetate. | [1] |
| Storage | -20°C | [1] |
Table 2: Physical and Chemical Properties of Iminostilbene (Non-Deuterated)
These values for the non-deuterated form can be used as an approximation for this compound.
| Property | Value | Reference |
| CAS Number | 256-96-2 | [2] |
| Molecular Formula | C₁₄H₁₁N | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Boiling Point | 221 °C (lit.) | [2] |
| Density | 1.290 g/mL at 20 °C (lit.) | [2] |
| pKa | 1.71 ± 0.20 (Predicted) | [2] |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of Iminostilbene is characterized by an abundant molecular ion peak. In electron ionization (EI), the molecular ion of non-deuterated Iminostilbene is observed at m/z 193.[3] Noticeable fragment ions are observed at m/z 180 and 165.[3] For this compound, the molecular ion peak would be expected at a higher m/z value, corresponding to its increased molecular weight. In positive ion mode electrospray ionization, the protonated molecule [M+H]⁺ of Iminostilbene is observed at m/z 194.0964, with fragment ions at m/z 179.0711 and 167.0714.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
This compound is primarily used as an internal standard in the bioanalysis of Carbamazepine and its metabolites. Below is a representative experimental protocol for its use in an LC-MS/MS method for the quantification of Carbamazepine in a biological matrix like plasma.
Synthesis and Purification of this compound
A specific, detailed public-domain synthesis protocol for this compound is not available. However, its synthesis would likely involve the use of deuterated starting materials in one of the established synthesis routes for Iminostilbene. Common methods for Iminostilbene synthesis include the catalytic dehydrogenation of iminodibenzyl (B195756) or a multi-step process starting from o-nitrotoluene.[5][6] General methods for deuteration may involve using a deuterium source like heavy water or deuterated alcohol in the presence of a catalyst.[7]
Purification of the crude product can be achieved through recrystallization from solvents such as toluene (B28343) or a mixed solvent system, often with the use of activated carbon for decolorization.[8]
Bioanalytical Method for Carbamazepine using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of Carbamazepine in plasma using LC-MS/MS with this compound as an internal standard.
3.2.1. Materials and Reagents
-
Carbamazepine analytical standard
-
This compound (as internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Control human plasma
3.2.2. Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of Carbamazepine into control human plasma.
-
Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards, quality controls, and unknown samples.
-
Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of plasma).
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carbamazepine: Monitor the transition from the protonated parent ion to a specific product ion (e.g., m/z 237 -> 194).[9]
-
This compound (Internal Standard): Monitor the transition from its deuterated parent ion to a specific product ion. The exact m/z values will depend on the specific fragmentation of the deuterated molecule.
-
-
3.2.4. Data Analysis
Quantify the concentration of Carbamazepine in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Metabolic Pathway of Carbamazepine
Carbamazepine is metabolized in the liver primarily by cytochrome P450 enzymes, with one of the minor pathways leading to the formation of Iminostilbene.[10][11]
Caption: Metabolic pathway of Carbamazepine to Iminostilbene.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantification of an analyte (e.g., Carbamazepine) in a biological sample using this compound as an internal standard.
Caption: Workflow for bioanalysis using an internal standard.
References
- 1. This compound - Drug Delivery [ebclink.com]
- 2. Iminostilbene | 256-96-2 [chemicalbook.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105439954A - One-step synthesis method of iminostilbene - Google Patents [patents.google.com]
- 6. Synthesis method of iminostilbene - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 8. CN105566223A - Crude iminostilbene product recrystallization method - Google Patents [patents.google.com]
- 9. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
- 11. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Iminostilbene-d10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Iminostilbene-d10, a deuterated analog of Iminostilbene. Understanding the stability profile of this compound is critical for ensuring the integrity of research data and the quality of pharmaceutical products. This document outlines storage guidelines, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.
Recommended Storage and Handling
The stability of this compound is paramount for its effective use in research and development. Adherence to appropriate storage and handling protocols is crucial to prevent degradation and maintain the integrity of the compound.
Storage Conditions Summary:
| Compound | Recommended Storage Temperature | Additional Conditions |
| This compound | -20°C | Store in a tightly sealed container, protected from light. |
| Iminostilbene | 2-30°C (cool, dry place) | Store in a well-ventilated area in a tightly closed container.[1] Incompatible with strong oxidizing agents.[1] |
This compound is a dark yellow solid with a melting point greater than 190°C, at which it decomposes. It exhibits slight solubility in chloroform (B151607) and methanol (B129727). For handling, it is advisable to avoid contact with skin and eyes and to prevent dust formation. Work in a well-ventilated area is recommended.
Understanding Degradation Pathways
A known thermal degradation pathway for the related compound Carbamazepine involves its decomposition into Iminostilbene and isocyanic acid. This suggests a potential degradation route to consider when handling Iminostilbene at elevated temperatures.
Caption: Potential thermal degradation of a related compound.
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a common and reliable technique for this purpose.
Forced Degradation Study Protocol (General)
The following table outlines typical conditions for forced degradation studies as per ICH guidelines. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl; Room temperature to 60°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH; Room temperature to 60°C |
| Oxidative | 3% to 30% H₂O₂; Room temperature |
| Thermal | Dry heat at 60-80°C |
| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Stability-Indicating HPLC-UV Method
This section details a general protocol for a stability-indicating HPLC-UV method suitable for the analysis of this compound.
1. Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or other suitable buffer components.
-
Hydrochloric acid (analytical grade).
-
Sodium hydroxide (B78521) (analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
3. Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer), optimized for the separation of the parent compound and its degradation products. A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 254 nm).
4. Preparation of Solutions:
-
Standard Solution: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent (e.g., methanol or acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentration.
-
Sample Solution: Samples from forced degradation studies are diluted with the mobile phase to an appropriate concentration before injection.
5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the separation of the main peak from any degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for stability-indicating method development.
Conclusion
While specific, in-depth stability data for this compound is limited in publicly accessible literature, this guide provides a framework for its stable storage, handling, and analysis based on available information for the deuterated and non-deuterated forms, as well as established international guidelines. For critical applications, it is strongly recommended that researchers perform their own stability studies using a validated stability-indicating method to ensure the quality and reliability of their work.
References
A Technical Guide to Commercial Iminostilbene-d10 for Researchers and Drug Development Professionals
Introduction: Iminostilbene-d10 is the deuterated analog of iminostilbene (B142622), a key intermediate in the synthesis of various pharmaceuticals, most notably carbamazepine (B1668303) and its derivatives. The use of deuterated compounds in drug development and metabolic studies has become increasingly prevalent due to the kinetic isotope effect, which can favorably alter a drug's metabolic profile. This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, synthesis, and its recently discovered role in modulating inflammatory signaling pathways.
Commercial Suppliers and Quantitative Data
This compound is available from several specialized chemical suppliers. The following tables summarize the publicly available quantitative data for this compound from prominent commercial sources. It is important to note that a detailed Certificate of Analysis (CoA) with lot-specific purity and isotopic enrichment data should be requested from the supplier before purchase.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Product Number(s) | Website |
| LGC Standards | This compound | TRC-I445004-5MG, TRC-I445004-10MG, TRC-I445004-25MG | --INVALID-LINK-- |
| Taskcm | This compound | Not specified | --INVALID-LINK-- |
Table 2: Quantitative Data of Commercial this compound
| Parameter | LGC Standards | Taskcm |
| Chemical Formula | C₁₄HD₁₀N | C₁₄HD₁₀N |
| Molecular Weight | 203.31 g/mol | 203.31 g/mol |
| CAS Number | 1217833-33-3 | Not specified |
| Appearance | Not specified | Dark Yellow Solid[1] |
| Melting Point | Not specified | >190°C (dec.)[1] |
| Purity | Certificate of Analysis provided with product[2] | Not specified |
| Isotopic Enrichment | Certificate of Analysis provided with product | Not specified |
| Storage Temperature | -20°C | -20°C[1] |
| Solubility | Not specified | Chloroform (Slightly), Methanol (Slightly)[1] |
| Pack Sizes | 5 mg, 10 mg, 25 mg | Not specified |
Experimental Protocols
Synthesis of this compound
Conceptual Protocol for the Synthesis of this compound:
A potential synthetic route could involve the catalytic dehydrogenation of iminodibenzyl-d12. The deuterated precursor, iminodibenzyl-d12, could be synthesized from commercially available deuterated starting materials.
Step 1: Synthesis of Iminodibenzyl-d12 (Precursor)
The synthesis of the deuterated precursor would likely involve the use of deuterated benzene (B151609) or other deuterated aromatic precursors in a multi-step synthesis. A general method for the synthesis of deuterated amines involves the reduction of ynamides using a combination of a deuterated acid and a deuterated silane. This approach offers a high degree of deuterium (B1214612) incorporation.
Step 2: Catalytic Dehydrogenation of Iminodibenzyl-d12
The final step would involve the dehydrogenation of the deuterated iminodibenzyl (B195756) to yield this compound. This is typically achieved by heating the precursor in the presence of a dehydrogenation catalyst, such as palladium on carbon, in a suitable high-boiling solvent.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer would be charged with iminodibenzyl-d12, a suitable solvent (e.g., toluene), and a catalytic amount of a dehydrogenation catalyst (e.g., 10% Pd/C).
-
Reaction Conditions: The reaction mixture would be heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, with the reaction progress monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature, and the catalyst would be removed by filtration. The solvent would then be removed under reduced pressure, and the crude product would be purified by recrystallization or column chromatography to yield pure this compound.
Analytical Methods for Quality Control
The quality of this compound should be assessed using a combination of analytical techniques to determine its chemical purity and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of iminostilbene and its related compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a suitable buffer is typically employed. Detection is commonly performed using a UV detector at a wavelength where iminostilbene exhibits strong absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both purity assessment and confirmation of the molecular weight of this compound. The mass spectrum will show the molecular ion peak corresponding to the deuterated compound, allowing for confirmation of its identity and an initial assessment of isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the molecule. In the case of this compound, ¹H NMR is particularly useful for determining the degree of deuteration by observing the reduction or absence of signals corresponding to the deuterated positions. ²H NMR can also be used to directly observe the deuterium atoms.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition and to more precisely determine the isotopic purity of the this compound.
Signaling Pathway Involvement: Modulation of PKM2 in Macrophages
Recent research has unveiled a novel biological activity of iminostilbene as a modulator of the pyruvate (B1213749) kinase M2 (PKM2) signaling pathway in macrophages, which has significant implications for its potential therapeutic applications in inflammatory diseases.[3][4]
Pyruvate kinase M2 is a key enzyme in glycolysis and has been shown to play a critical role in regulating macrophage activation and inflammatory responses. In classically activated (M1) macrophages, PKM2 promotes a pro-inflammatory phenotype. Iminostilbene has been identified as a novel, small-molecule modulator of PKM2.[3][4] It has been demonstrated to suppress macrophage-mediated inflammation.[3][4]
The proposed mechanism of action involves the binding of iminostilbene to PKM2, which leads to a reduction in its expression. This, in turn, downregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α) and reduces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] The net effect is the inhibition of the transcription and expression of pro-inflammatory cytokines in macrophages.[3][4]
Visualizations
Experimental Workflow for Synthesis and Analysis of this compound
Caption: A conceptual workflow for the synthesis and quality control of this compound.
Iminostilbene Modulation of the PKM2 Signaling Pathway in Macrophages
Caption: Iminostilbene inhibits macrophage-mediated inflammation by targeting the PKM2 signaling pathway.
References
- 1. This compound - Drug Delivery [ebclink.com]
- 2. This compound | TRC-I445004-10MG | LGC Standards [lgcstandards.com]
- 3. Iminostilbene, a novel small-molecule modulator of PKM2, suppresses macrophage inflammation in myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminostilbene, a novel small-molecule modulator of PKM2, suppresses macrophage inflammation in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Iminostilbene-d10 in Advancing Drug Metabolism Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of Iminostilbene-d10, a deuterated analog of a key carbamazepine (B1668303) metabolite, in modern drug metabolism and pharmacokinetic (DMPK) studies. While specific quantitative data for this compound as an internal standard is not widely published, this guide will extrapolate from the extensive use of its parent compound's deuterated analog, Carbamazepine-d10, to provide a comprehensive framework for its application. By leveraging the principles of isotope dilution mass spectrometry, researchers can achieve highly accurate and precise quantification of drug candidates and their metabolites, a cornerstone of successful drug development.
The Foundation: Deuterated Compounds in Drug Metabolism
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are indispensable tools in pharmaceutical research.[1][2][3] This isotopic substitution results in a molecule with nearly identical chemical properties to its non-deuterated counterpart but with a distinct, higher mass. This mass difference is the lynchpin of its utility in quantitative bioanalysis, primarily through mass spectrometry (MS).[2]
The primary applications of deuterated compounds like this compound in drug metabolism studies include:
-
Internal Standards in LC-MS/MS Analysis: This is the most prevalent application. A known quantity of the deuterated analog is added to biological samples (e.g., plasma, urine) before sample preparation.[3] Because the deuterated internal standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization, it effectively compensates for variations in sample processing and instrumental analysis. This leads to significantly improved accuracy and precision in quantifying the analyte.
-
Metabolic Pathway Elucidation: Deuterium labeling allows researchers to trace the metabolic fate of a drug or its metabolite within a biological system.[1] By analyzing the mass shifts in the resulting metabolites, specific metabolic transformations can be identified and characterized.
-
Pharmacokinetic (PK) Studies: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to a slower rate of metabolism for deuterated compounds.[1][4] This property can be exploited to study the contribution of specific metabolic pathways to the overall clearance of a drug.
Iminostilbene (B142622): A Key Metabolite of Carbamazepine
Iminostilbene is a primary metabolite of carbamazepine, a widely used anticonvulsant drug.[5][6] The metabolism of carbamazepine is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C8.[7] Understanding the formation and clearance of iminostilbene is crucial for a complete picture of carbamazepine's disposition and potential drug-drug interactions.
Below is a diagram illustrating the major metabolic pathway of carbamazepine, leading to the formation of iminostilbene and other key metabolites.
Quantitative Analysis Using Deuterated Internal Standards: A Methodological Workflow
The use of a deuterated internal standard like this compound is central to robust bioanalytical methods. The following sections detail a typical workflow, using data and protocols established for the analogous compound, Carbamazepine-d10, as a practical guide.
Experimental Protocol: Quantification of Carbamazepine using Carbamazepine-d10 Internal Standard
This protocol is adapted from established methods for the analysis of carbamazepine in biological matrices.[8][9]
Objective: To accurately quantify the concentration of carbamazepine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-d10 as an internal standard.
Materials:
-
Carbamazepine reference standard
-
Carbamazepine-d10 internal standard (IS)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of carbamazepine and Carbamazepine-d10 in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of carbamazepine by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Prepare a working internal standard solution of Carbamazepine-d10 at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the Carbamazepine-d10 working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Precursor Ion (Q1) -> Product Ion (Q3))
-
Carbamazepine: m/z 237.1 -> 194.1
-
Carbamazepine-d10: m/z 247.1 -> 204.1
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
-
Data Analysis:
-
Quantify carbamazepine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of carbamazepine in unknown samples by interpolating their peak area ratios from the calibration curve.
The logical workflow for this experimental protocol is illustrated in the diagram below.
Data Presentation: Method Validation Parameters
A crucial aspect of any bioanalytical method is its rigorous validation to ensure reliability. The following tables summarize typical validation parameters for an LC-MS/MS method for carbamazepine using a deuterated internal standard, providing a template for what would be required for a method using this compound.
Table 1: Calibration Curve and Sensitivity Data
| Parameter | Value | Reference |
| Linearity Range | 5 - 2000 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [8] |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LLOQ | [8] |
Table 2: Accuracy and Precision Data
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low QC | 15 | < 9.5% | < 9.6% | 85-115% | [8] |
| Medium QC | 500 | < 9.5% | < 9.6% | 85-115% | [8] |
| High QC | 1500 | < 9.5% | < 9.6% | 85-115% | [8] |
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine | 237.1 | 194.1 | Optimized for instrument |
| Carbamazepine-d10 (IS) | 247.1 | 204.1 | Optimized for instrument |
Conclusion
References
- 1. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Liquid chromatographic methods for assay of carbamazepine, 10,11-dihydrocarbamazepine, and related compounds in carbamazepine drug substance and tablets. | Sigma-Aldrich [sigmaaldrich.com]
- 5. [PDF] Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and … [ouci.dntb.gov.ua]
- 7. Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine’s Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Iminostilbene-d10 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminostilbene (B142622) is a key impurity and metabolite of the widely used anticonvulsant drug, carbamazepine (B1668303). Accurate quantification of iminostilbene is crucial in pharmaceutical quality control and clinical therapeutic drug monitoring (TDM) to ensure the safety and efficacy of carbamazepine formulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of quantitative analysis. Iminostilbene-d10, a deuterated analog of iminostilbene, serves as an ideal internal standard for the quantification of iminostilbene. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample processing and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the LC-MS/MS-based quantification of iminostilbene in biological matrices.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Iminostilbene (analytical standard)
-
This compound (internal standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma/serum (for matrix-matched calibrators and quality controls)
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting iminostilbene from plasma or serum samples.
-
Spiking of Internal Standard: To 100 µL of plasma/serum sample, calibrator, or quality control, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a well of a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good chromatographic separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is typically used to ensure good peak shape and separation from matrix components. An example gradient is provided in the table below.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 5.0 | 90 | 10 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor the specific precursor-to-product ion transitions for iminostilbene and this compound.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Iminostilbene (Quantifier) | 194.1 | 165.1 | 100 | 30 | 25 |
| Iminostilbene (Qualifier) | 194.1 | 193.1 | 100 | 30 | 15 |
| This compound (IS) | 204.1 | 175.1 | 100 | 30 | 25 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of an LC-MS/MS method for the quantification of iminostilbene using this compound as an internal standard. The data presented is a representative summary based on typical validation results reported in the literature for similar analyses.[1][2]
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Iminostilbene | 1 - 1000 | > 0.995 |
Table 4: Accuracy and Precision
| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | < 10 | < 10 | 90 - 110 |
| Medium QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 5: Recovery
| Analyte | Extraction Recovery (%) |
| Iminostilbene | > 85 |
| This compound | > 85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of iminostilbene.
Principle of Internal Standardization
Caption: Principle of internal standardization in LC-MS/MS.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of iminostilbene by LC-MS/MS. The protocols and data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a highly sensitive and accurate analytical method for iminostilbene in biological matrices. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality, reproducible results.
References
Application Notes and Protocols for the Quantification of Carbamazepine Using Iminostilbene-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (B1668303) is a first-generation anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. Therapeutic drug monitoring (TDM) of carbamazepine is crucial to optimize treatment efficacy and minimize dose-related adverse effects. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbamazepine in human plasma, utilizing Iminostilbene-d10 as an internal standard (IS). The use of a stable isotope-labeled internal standard structurally related to an impurity and metabolite of the analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This section details the methodologies for the quantification of carbamazepine.
Materials and Reagents
-
Carbamazepine certified reference material
-
This compound certified reference material
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual primary stock solutions of carbamazepine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the carbamazepine primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carbamazepine: m/z 237.1 → 194.1
-
This compound: (Predicted) m/z 204.1 → 176.1 (Note: The exact transition should be optimized by infusing the this compound standard into the mass spectrometer).
-
-
Workflow Diagram
Caption: Experimental workflow for the quantification of carbamazepine.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a method of this nature. These values are representative and should be established for each specific laboratory and application.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
Signaling Pathway/Metabolic Relationship
The use of this compound as an internal standard is based on its structural relationship to iminostilbene, a known impurity and metabolite of carbamazepine. This structural similarity ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, leading to more accurate quantification.
Caption: Relationship between Carbamazepine and this compound.
Application Note: UPLC-MS/MS Method for the Quantitative Analysis of Carbamazepine and Iminostilbene in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamazepine (B1668303) is a first-line antiepileptic drug used for treating various seizure disorders and neuropathic pain. Therapeutic drug monitoring (TDM) of Carbamazepine is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Iminostilbene is a primary impurity and metabolite of Carbamazepine. Monitoring both the parent drug and its related compounds is essential for comprehensive pharmacokinetic studies and quality control.
This application note details a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Carbamazepine and Iminostilbene in human plasma. The method utilizes Iminostilbene-d10 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol employs a simple protein precipitation step, making it suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
Analytes: Carbamazepine, Iminostilbene
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Plasma: Blank human plasma (K2-EDTA)
Instrumentation and Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer was used. The detailed instrumental conditions are summarized in the tables below.
Table 1: UPLC System Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 30% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3.5 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Carbamazepine | 237.1 | 194.1 | 50 | 30 | 22 |
| Iminostilbene | 194.1 | 165.1 | 50 | 35 | 25 |
| This compound (IS) | 204.1 | 173.2 | 50 | 35 | 25 |
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbamazepine, Iminostilbene, and this compound (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of Carbamazepine and Iminostilbene in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Curve & QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1-2000 ng/mL) and QC samples (Low, Medium, High).
Plasma Sample Preparation Protocol
The sample preparation is based on a simple and efficient protein precipitation (PPT) method.[1] This technique is highly reproducible and suitable for removing the majority of proteinaceous material from the plasma sample.[1]
-
Aliquot: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 300 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Precipitate & Mix: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant into a UPLC vial.
-
Inject: Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Results and Discussion
Method Validation Summary
The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results demonstrate that the method is reliable and robust for the intended application.
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Carbamazepine | 1 - 2000 | > 0.998 |
| Iminostilbene | 1 - 2000 | > 0.997 |
Table 5: Precision and Accuracy The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.[2]
| Analyte | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Carbamazepine | 10 (LQC) | 5.8 | 104.2 | 7.1 | 102.5 |
| 100 (MQC) | 4.2 | 98.7 | 5.5 | 101.1 | |
| 1000 (HQC) | 3.1 | 99.5 | 4.8 | 99.8 | |
| Iminostilbene | 10 (LQC) | 6.5 | 97.8 | 8.2 | 99.3 |
| 100 (MQC) | 4.9 | 101.3 | 6.4 | 103.0 | |
| 1000 (HQC) | 3.5 | 100.8 | 5.1 | 101.7 |
Acceptance criteria: Precision (%CV) ≤ 15%, Accuracy within 85-115%.[3]
Table 6: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Carbamazepine | 10 (LQC) | 95.3 | 98.1 |
| 1000 (HQC) | 97.1 | 99.5 | |
| Iminostilbene | 10 (LQC) | 93.8 | 96.5 |
| 1000 (HQC) | 96.2 | 98.8 | |
| IS | 100 | 94.5 | 97.4 |
Extraction recovery was consistent and high. The matrix effect was minimal, indicating negligible ion suppression or enhancement.
Conclusion
This application note presents a validated UPLC-MS/MS method for the simultaneous determination of Carbamazepine and Iminostilbene in human plasma. The method is rapid, sensitive, and specific, with a simple protein precipitation sample preparation protocol. It meets the requirements for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy. This method is well-suited for therapeutic drug monitoring, pharmacokinetic research, and other clinical applications requiring reliable quantification of these compounds.
References
- 1. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS method for simultaneous determination of carbamazepine and its seven major metabolites in serum of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iminostilbene-d10 Analysis in Urine
FOR IMMEDIATE RELEASE
Comprehensive Guide to Sample Preparation for the Quantification of Iminostilbene-d10 in Human Urine using LC-MS/MS
[City, State] – [Date] – A detailed guide outlining robust sample preparation protocols for the analysis of this compound in human urine has been developed for researchers, scientists, and drug development professionals. This document provides a comparative analysis of three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, enabling laboratories to select the most appropriate method based on their specific needs for accuracy, precision, and throughput.
This compound is a deuterated internal standard crucial for the accurate quantification of iminostilbene (B142622), a primary metabolite of the widely prescribed anticonvulsant drug, carbamazepine. Precise and reliable measurement of iminostilbene is essential for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The selection of an appropriate sample preparation method is a critical step in the analytical workflow to ensure the removal of matrix interferences and achieve accurate and reproducible results.
This guide provides detailed experimental protocols for each sample preparation technique and summarizes the expected quantitative performance in clearly structured tables. The methodologies are designed to be used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical testing.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the recovery, precision, and overall quality of the analytical results. Below is a summary of the performance characteristics of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation for the analysis of this compound in urine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery | > 85% | > 80% | Variable, generally lower |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Cleanliness of Extract | Excellent | Good | Fair |
| Throughput | Moderate to High (with automation) | Low to Moderate | High |
| Cost per Sample | Moderate | Low | Low |
| Method Development | More complex | Moderately complex | Simple |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general procedure for the extraction of this compound from a urine matrix using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Urine sample
-
This compound internal standard solution
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Formic acid (0.1%)
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
To 1 mL of the supernatant, add the this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a straightforward LLE method for the extraction of this compound from urine using an organic solvent.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide solution (1 M)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine in a centrifuge tube, add the this compound internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH.
-
-
Extraction:
-
Add 5 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation Protocol
This is the simplest and fastest method, suitable for high-throughput screening, though it may result in a less clean extract.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Acetonitrile (ice-cold)
-
Centrifuge tubes (2 mL)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of urine in a centrifuge tube, add the this compound internal standard solution.
-
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the tube.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute in the initial mobile phase for further concentration.
-
LC-MS/MS Analysis
The prepared samples can be analyzed using a suitable LC-MS/MS system. The following are typical parameters that can be optimized for the specific instrumentation.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation) |
| Collision Energy | To be optimized for the specific instrument |
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each sample preparation technique.
Application Note: GC-MS Analysis of Iminostilbene and its Metabolites using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of carbamazepine (B1668303) and related compounds.
Introduction
Iminostilbene (B142622) is a primary and active metabolite of carbamazepine, a widely used anticonvulsant drug.[1][2] Monitoring the levels of iminostilbene and its subsequent metabolites is crucial for understanding the pharmacokinetics, efficacy, and potential toxicity of carbamazepine. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of these compounds in biological matrices.[1][3]
This application note provides a detailed protocol for the sample preparation and GC-MS analysis of iminostilbene and its related metabolites. The method employs Iminostilbene-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[4][5][6]
Principle
The method involves the extraction of analytes from a biological matrix (e.g., plasma) using liquid-liquid extraction (LLE). Following extraction, the organic layer is evaporated and the residue is reconstituted. The sample is then injected into the GC-MS system. Analytes are separated on a capillary column and subsequently ionized and detected by the mass spectrometer. Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity.[3] this compound is added at the beginning of the sample preparation process to serve as an internal standard for accurate quantification.
Metabolic Pathway of Carbamazepine
Carbamazepine is metabolized in the body into several compounds. The primary pathway involves the formation of carbamazepine-10,11-epoxide, which is then hydrolyzed to carbamazepine-10,11-diol. Iminostilbene is another key metabolite formed. Understanding this pathway is essential for identifying target analytes in metabolic studies.[1][7]
Experimental Workflow
The overall analytical process follows a structured workflow from sample collection to final data analysis. This ensures reproducibility and minimizes potential errors.
Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol, Carbon Tetrachloride (all HPLC or GC grade).
-
Reagents: Borate (B1201080) Buffer (pH 9, 10 mM).
-
Standards: Iminostilbene, this compound, and other relevant metabolite standards.
-
Apparatus: Centrifuge, vortex mixer, nitrogen evaporator, GC-MS system.
Sample Preparation Protocol (Dispersive Liquid-Liquid Microextraction)
This protocol is adapted from a method for analyzing carbamazepine and its metabolites in plasma.[3]
-
Plasma Separation: Centrifuge whole blood samples at 14,000 rpm for 5 minutes to separate plasma.
-
Aliquoting: Transfer 1.0 mL of the plasma sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard solution (e.g., 20 ng/µL in methanol) to the plasma sample. Vortex for 30 seconds.
-
pH Adjustment: Alkalize the sample by adding 1.25 mL of borate buffer (pH 9). Vortex briefly.
-
Extraction: Add 0.5 mL of acetonitrile (dispersive solvent) and 40 µL of carbon tetrachloride (extraction solvent) to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to form a cloudy solution.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases. The small volume of extraction solvent will settle at the bottom.
-
Collection: Carefully collect the sedimented organic phase (approx. 20-30 µL) using a microsyringe.
-
Injection: Inject 1-2 µL of the collected organic phase directly into the GC-MS system.
GC-MS Analysis Protocol
The following parameters are a representative starting point and may require optimization for specific instruments and applications.[3][8]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP5-MS capillary column (30 m x 250 µm inner diameter, 0.5 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Splitless mode |
| Injector Temperature | 250 °C |
| Oven Program | - Initial Temperature: 90 °C, hold for 1 min- Ramp 1: 35 °C/min to 200 °C- Ramp 2: 10 °C/min to 260 °C, hold for 1 min |
| Total Run Time | Approximately 10 minutes |
| Mass Spectrometer | Agilent 7010C Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 250 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data and Results
Quantitative analysis is performed using the SIM mode, which monitors specific ions characteristic of the target analytes and the internal standard. This increases the signal-to-noise ratio and improves the limits of detection.
Quantitative Data
The following table lists representative ions that can be used for the SIM analysis of Iminostilbene and the internal standard. Note: These ions should be confirmed empirically on the specific instrument used.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Iminostilbene | ~ 7.5 | 193 | 192, 165 |
| This compound (IS) | ~ 7.5 | 203 | 202, 172 |
| 9-Methyl-acridine (Metabolite) | ~ 8.1 | 193 | 178, 192 |
| Acridine (Metabolite) | ~ 6.9 | 179 | 152, 178 |
Retention times are estimates and will vary based on the specific GC conditions and column.
Conclusion
The described GC-MS method provides a sensitive, specific, and reliable protocol for the quantitative analysis of iminostilbene and its metabolites in biological samples. The use of a deuterated internal standard, this compound, is critical for achieving accurate results by compensating for analytical variability.[5] This application note serves as a comprehensive guide for researchers in drug development and clinical monitoring, offering a robust starting point for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Iminostilbene--a metabolite of carbamazepine isolated from rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for the Analysis of Iminostilbene-d10 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminostilbene (B142622) is a primary metabolite of the widely used pharmaceutical carbamazepine (B1668303), an anticonvulsant and mood-stabilizing drug. Due to its widespread use and persistence, carbamazepine and its metabolites are frequently detected in various environmental compartments, including soil, wastewater, and surface water. Iminostilbene-d10, a deuterated analog of iminostilbene, serves as an excellent internal standard for the accurate quantification of iminostilbene in complex environmental matrices. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high-quality analytical data.
These application notes provide detailed protocols for the extraction and quantification of iminostilbene in soil and water samples using this compound as an internal standard, employing modern analytical techniques such as Solid Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Standards and Reagents
High-purity certified reference materials are essential for accurate quantification.
| Compound | CAS Number | Supplier Examples |
| Iminostilbene | 256-96-2 | Sigma-Aldrich, LGC Standards, Thermo Scientific |
| This compound | Not available | Custom synthesis or specialized suppliers |
Note: While Iminostilbene-d4 is commercially available and can be a suitable alternative, these protocols are specifically designed for the use of this compound.
Quantitative Data Summary
The presence of iminostilbene in the environment is variable and often at trace levels. It is important to note that while its parent compound, carbamazepine, is widely detected, iminostilbene is reported less frequently. One study noted that iminostilbene was an exception and was not detected in the analyzed wastewater samples, while other carbamazepine metabolites were present[1]. However, its potential for environmental occurrence necessitates reliable analytical methods. The following table summarizes typical concentration ranges for carbamazepine and its major metabolites in environmental water samples, which can provide context for the expected levels of iminostilbene.
| Analyte | Matrix | Concentration Range (ng/L) | Reference |
| Carbamazepine | Wastewater Influent | 100 - 3000 | [2][3] |
| Carbamazepine | Wastewater Effluent | 100 - 1000 | [2][3] |
| 10,11-Dihydro-10,11-dihydroxycarbamazepine | Wastewater Influent | 300 - 5000 | [2][3] |
| 10,11-Dihydro-10,11-dihydroxycarbamazepine | Wastewater Effluent | 300 - 4000 | [2][3] |
| 2-Hydroxycarbamazepine | Wastewater Influent | 50 - 500 | [2][3] |
| 3-Hydroxycarbamazepine | Wastewater Influent | 50 - 500 | [2][3] |
| 10,11-Epoxycarbamazepine | Wastewater Influent | <100 | [2][3] |
Experimental Protocols
Protocol 1: Analysis of Iminostilbene in Water Samples using SPE and LC-MS/MS
This protocol is suitable for wastewater, surface water, and groundwater samples.
1. Sample Preparation and Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. To inhibit microbial degradation, samples can be preserved by adding a suitable agent like sodium azide. Store samples at 4°C and extract within 48 hours.
-
Internal Standard Spiking: To a 100 mL water sample, add a known concentration of this compound (e.g., 100 ng/L).
-
SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 6 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile (B52724) with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iminostilbene | 194.1 | 165.1 | 25 |
| Iminostilbene | 194.1 | 192.1 | 15 |
| This compound | 204.1 | 175.1 | 25 |
Note: The optimal collision energies may vary depending on the instrument and should be optimized.
Protocol 2: Analysis of Iminostilbene in Soil and Sediment Samples using QuEChERS and LC-MS/MS
This protocol is suitable for the extraction of iminostilbene from complex solid matrices.
1. Sample Preparation and QuEChERS Extraction
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound (e.g., 50 ng/g).
-
Hydration: Add 10 mL of ultrapure water to the soil and vortex for 30 seconds to hydrate (B1144303) the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge the d-SPE tube at 10000 rpm for 2 minutes. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
Follow the LC-MS/MS analysis protocol as described in Protocol 1.
Visualizations
Caption: Workflow for the analysis of iminostilbene in water samples using SPE.
Caption: Workflow for the analysis of iminostilbene in soil samples using QuEChERS.
Conclusion
The protocols outlined provide a robust framework for the sensitive and accurate quantification of iminostilbene in environmental samples. The use of this compound as an internal standard is critical for achieving reliable data, especially at the low concentrations typically encountered in environmental monitoring. Researchers are encouraged to validate these methods in their own laboratories and for their specific sample matrices to ensure optimal performance. Further research is needed to establish a more comprehensive understanding of the environmental occurrence and fate of iminostilbene.
References
- 1. Presence and fate of carbamazepine, oxcarbazepine, and seven of their metabolites at wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Solid-Phase Extraction Protocol for Iminostilbene-d10 in Biological Matrices
Application Note
Abstract
This document provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of Iminostilbene-d10 from biological matrices such as plasma and serum. This compound is a deuterated internal standard commonly used in the quantitative analysis of carbamazepine (B1668303) and its primary metabolite, iminostilbene (B142622). The presented protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation method for bioanalytical studies. This protocol is based on reversed-phase SPE principles, utilizing a polymeric sorbent that ensures high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction
Iminostilbene is a key impurity and metabolite of the widely prescribed anticonvulsant drug, carbamazepine. Accurate quantification of carbamazepine and its metabolites in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This application note details a comprehensive SPE protocol for the extraction of this compound, which can be integrated into analytical workflows for the determination of carbamazepine and its related compounds.
Experimental Protocol
This protocol is optimized for the extraction of this compound from human plasma or serum using a polymeric reversed-phase SPE cartridge.
Materials and Reagents:
-
SPE Sorbent: Polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, 30 mg/1 mL)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), ACS grade
-
Ammonium Hydroxide (NH4OH), ACS grade
-
Human Plasma/Serum Samples
-
This compound stock solution
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Sample Pre-treatment:
-
Allow frozen plasma/serum samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1.0 mL of plasma/serum, add the appropriate volume of this compound internal standard solution.
-
Vortex the spiked sample for 30 seconds.
-
Add 1.0 mL of 0.1% formic acid in water and vortex for another 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins. The supernatant will be loaded onto the SPE cartridge.
Solid-Phase Extraction Procedure:
The following steps are to be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 1.0 mL of methanol through the SPE cartridge. This step solvates the sorbent.
-
-
Equilibration:
-
Pass 1.0 mL of HPLC grade water through the cartridge. This step prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 5% methanol in water. This step removes polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Elute the analyte of interest with 1.0 mL of methanol into a clean collection tube.
-
A second elution with 1.0 mL of methanol can be performed to ensure complete recovery.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes expected quantitative data for the extraction of iminostilbene (as a proxy for this compound) based on similar validated methods. Recovery of the deuterated standard is expected to be comparable to its non-deuterated analog.
| Analyte | SPE Sorbent | Matrix | Recovery (%) | RSD (%) | Reference |
| Iminostilbene | Polymeric (Oasis HLB) | Plasma | 92.1 - 108.5 | < 8.0 | [1] |
| Carbamazepine | Polymeric (Oasis HLB) | Plasma | 92.1 - 108.5 | < 8.0 | [1] |
| Carbamazepine-10,11-epoxide | Polymeric (Oasis HLB) | Plasma | 92.1 - 108.5 | < 8.0 | [1] |
| Iminostilbene | C18 | Plasma | 88.9 - 104.0 | < 15 | [2] |
| Carbamazepine | C18 | Plasma | 88.9 - 104.0 | < 15 | [2] |
Mandatory Visualization
Caption: Workflow diagram of the solid-phase extraction protocol for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Iminostilbene-d10 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape issues during the HPLC analysis of Iminostilbene-d10.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical and have a Gaussian distribution. This indicates a well-behaved separation process and allows for accurate quantification. Poor peak shapes, such as tailing, fronting, or splitting, can compromise the accuracy and reproducibility of your results.
Q2: What do peak tailing, fronting, and splitting indicate?
-
Peak Tailing: The peak has an asymmetry where the latter half of the peak is broader than the front half. This is the most common peak shape issue and often points to secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: The opposite of tailing, where the front half of the peak is broader. This can be caused by issues like column overloading or a mismatch between the sample solvent and the mobile phase.
-
Split Peaks: A single compound appears as two or more distinct peaks. This can result from a variety of issues, including a clogged inlet frit, a void in the column packing, or co-elution of closely related compounds.
Q3: I am observing peak tailing for my this compound peak. What are the likely causes?
Peak tailing for a basic compound like Iminostilbene (B142622) is often caused by interactions with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. Other potential causes include:
-
Column Issues: Column contamination, degradation of the stationary phase, or a partially blocked frit.
-
Mobile Phase Issues: Incorrect mobile phase pH (too high), insufficient buffer capacity, or the presence of contaminants in the mobile phase.
-
Sample Issues: Mass overload (injecting too much sample).
-
System Issues: Excessive extra-column volume (e.g., long tubing).
Q4: My this compound peak is fronting. How can I troubleshoot this?
Peak fronting is often associated with the following:
-
Column Overload: Injecting too high a concentration or volume of your sample.
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent that is significantly stronger than your mobile phase.
-
Poorly Packed Column: A void or channel in the column bed.
-
Low Temperature: Operating at a temperature that is too low can sometimes contribute to fronting.
Q5: What should I do if my this compound peak is split?
Split peaks can be challenging to diagnose, but here are some common causes and solutions:
-
Clogged Inlet Frit: Debris from the sample or system can partially block the frit, causing the sample to enter the column unevenly. Try back-flushing the column or replacing the frit.
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Replacing the column is often necessary.
-
Sample Solvent/Mobile Phase Mismatch: If the sample is not fully soluble in the mobile phase, it can lead to peak splitting. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
Co-elution: It's possible that an impurity or a related compound is co-eluting with your this compound peak.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.
Illustrative Data: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (As) | Peak Shape Observation |
| 7.0 | 2.1 | Severe Tailing |
| 6.0 | 1.8 | Moderate Tailing |
| 5.0 | 1.4 | Slight Tailing |
| 4.0 | 1.1 | Symmetrical |
| 3.0 | 1.0 | Symmetrical |
Note: This data is for illustrative purposes to demonstrate the expected trend.
Troubleshooting Steps:
-
Check Mobile Phase pH: For a basic compound like Iminostilbene, a lower pH can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[1] If your mobile phase pH is neutral or basic, try lowering it to a more acidic range (e.g., pH 3-4).
-
Evaluate Sample Concentration: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column.
-
Inspect the Column: If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Try replacing it with a new column. Also, consider if a guard column is needed to protect the analytical column from contaminants.
-
Use a Different Organic Modifier: Sometimes, switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can improve peak shape.
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
Guide 2: Addressing Peak Fronting
Use this guide to troubleshoot peak fronting for your this compound analysis.
Illustrative Data: Effect of Injection Volume on this compound Peak Asymmetry
| Injection Volume (µL) | Peak Asymmetry (As) | Peak Shape Observation |
| 2 | 1.0 | Symmetrical |
| 5 | 0.9 | Slight Fronting |
| 10 | 0.7 | Moderate Fronting |
| 20 | 0.5 | Severe Fronting |
Note: This data is for illustrative purposes to demonstrate the expected trend.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: This is the most common cause of peak fronting.[2] Dilute your sample or reduce the injection volume and observe the effect on the peak shape.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition. For reversed-phase HPLC, this means the organic content of your sample solvent should not be significantly higher than that of the mobile phase.
-
Check for Column Bed Collapse: If you have subjected the column to high pressures or pressure shocks, the column bed may have collapsed. This usually requires column replacement.
Guide 3: Resolving Split Peaks
Follow these steps if you are observing split peaks for this compound.
Troubleshooting Steps:
-
Check for Blockages: A partially clogged inlet frit is a common cause of split peaks.[3] Try reversing the column and flushing it to dislodge any particulates. If this doesn't work, the frit may need to be replaced.
-
Inspect for Column Voids: A void at the column inlet can cause peak splitting. This often requires replacing the column.
-
Ensure Sample Solubility: Confirm that your this compound is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.
-
Modify Chromatographic Conditions: If co-elution is suspected, try altering the mobile phase composition, gradient slope, or temperature to improve the resolution between this compound and the potential interfering peak.
Experimental Protocols
Protocol 1: General HPLC Method for Iminostilbene Analysis
This protocol provides a starting point for the analysis of Iminostilbene and can be adapted for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
Note: This is a general protocol and may require optimization for your specific application.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Caption: A general experimental workflow for HPLC method development and peak shape optimization.
References
Technical Support Center: Iminostilbene-d10 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iminostilbene-d10 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: The exact monoisotopic mass of Iminostilbene (B142622) is 193.09 g/mol . For this compound, the mass will increase by the mass of ten deuterium (B1214612) atoms minus the mass of ten hydrogen atoms. The protonated molecule [M+H]+ of this compound is expected at a mass-to-charge ratio (m/z) of approximately 204.2.
Common fragmentation of the iminostilbene structure involves the loss of a hydrogen atom or fragments from the azepine ring. For this compound, the fragmentation pattern is expected to be similar to its non-deuterated counterpart, with a corresponding mass shift. While specific transitions for this compound are not widely published, likely product ions can be predicted based on the fragmentation of similar compounds. It is crucial to perform compound optimization on your specific instrument to determine the most abundant and stable fragment ions.
Q2: I am not seeing a strong signal for my this compound internal standard. What are the common causes and troubleshooting steps?
A2: Low signal intensity is a common issue in mass spectrometry. Here are several potential causes and corresponding troubleshooting steps:
-
Sample Concentration: Ensure the concentration of your this compound working solution is appropriate for your instrument's sensitivity. If it's too dilute, you may not observe a detectable signal. Conversely, an overly concentrated sample can lead to ion suppression.
-
Ionization Efficiency: The choice of ionization source and its parameters can significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for this type of compound. Experiment with parameters such as spray voltage, capillary temperature, and gas flows to optimize the ionization of this compound.
-
Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance. Verify that your instrument has been recently tuned and calibrated according to the manufacturer's recommendations.
-
Sample Preparation: Issues during sample extraction or dilution can lead to a low concentration of the internal standard in the final sample. Review your sample preparation protocol for any potential errors.
-
Matrix Effects: The sample matrix can suppress the ionization of the analyte. To mitigate this, you can try further sample dilution, using a more effective sample cleanup method, or adjusting chromatographic conditions to separate the analyte from interfering matrix components.
Q3: What are typical starting parameters for an LC-MS/MS method for this compound analysis?
A3: A good starting point for developing an LC-MS/MS method for this compound would involve a reverse-phase separation on a C18 column. The mobile phase could consist of a gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid (e.g., 0.1%) to promote protonation.
For the mass spectrometer, operate in positive ion mode with ESI. As previously mentioned, you will need to optimize the specific MRM transitions and collision energies for this compound on your instrument.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of this compound by mass spectrometry.
Issue 1: Poor Peak Shape or No Peak Detected
Issue 2: High Background Noise or Interferences
Quantitative Data Summary
The following table summarizes predicted and experimentally determined mass spectrometry parameters for Iminostilbene and related compounds. Note: The parameters for this compound are predicted and should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Iminostilbene | 194.1 | 165.1 | Not Specified | Experimentally observed fragmentation. |
| This compound (Predicted) | 204.2 | 175.2 | Requires Optimization | Predicted based on a +10 Da shift from Iminostilbene. |
| Carbamazepine | 237.2 | 194.2 | 20-30 | Commonly reported transition. |
| Carbamazepine-d10 | 247.2 | 204.2 | 20-30 | Commonly used as an internal standard for Carbamazepine. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Intermediate Solution (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of the same solvent.
-
Working Solution (100 ng/mL): Dilute 10 µL of the 10 µg/mL intermediate solution with 990 µL of the same solvent. The final concentration of the working solution may need to be adjusted based on the specific requirements of the assay and the sensitivity of the mass spectrometer.
Protocol 2: Sample Preparation - Protein Precipitation
This protocol is a general guideline for the extraction of analytes from plasma or serum.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the this compound working solution as an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Technical Support Center: Matrix Effects of Iminostilbene-d10 in Blood Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Iminostilbene-d10 as an internal standard in blood sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of blood samples, endogenous components like phospholipids (B1166683), salts, and proteins can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][3] This can lead to inaccurate and imprecise quantification of the target analyte for which this compound is serving as an internal standard.
Q2: What are the primary causes of matrix effects for this compound in blood samples?
A2: The primary causes of matrix effects in blood plasma and serum are phospholipids from cell membranes.[1] Other contributing factors include:
-
Endogenous substances: Salts, proteins, and metabolites present in the biological matrix.[3]
-
Exogenous substances: Anticoagulants (e.g., EDTA, heparin), components from blood collection tubes, and concomitant medications.[4][5][6][7]
-
Hemolysis and Lipemia: Hemolyzed or lipemic samples can introduce additional interfering substances.[8][9][10][11][12]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is achieved using the post-extraction spike method, which is considered the "gold standard".[3][13] The process involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration.[3][13]
The Matrix Factor is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) [1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[1]
For a reliable assessment, it is recommended to evaluate the matrix effect using at least six different sources of blank matrix.[13][14] The coefficient of variation (CV) of the Internal Standard-Normalized Matrix Factor should not exceed 15%.[13]
Q4: What is the difference in matrix effects between whole blood and plasma for this compound analysis?
A4: Whole blood is a more complex matrix than plasma, containing red and white blood cells, platelets, and a higher concentration of proteins and lipids. The lysis of red blood cells (hemolysis) during sample preparation can release hemoglobin and other intracellular components, which can significantly contribute to matrix effects.[8][10][11][12] Therefore, matrix effects are often more pronounced in whole blood extracts compared to plasma. It is crucial to validate the method for the specific matrix being used.
Q5: Can the choice of blood collection tube and anticoagulant affect the matrix effect for this compound?
A5: Yes. Components from blood collection tubes, such as plasticizers, surfactants, and separator gels, can leach into the sample and cause matrix effects.[5][7][15][16] The type of anticoagulant (e.g., K2EDTA, K3EDTA, Sodium Heparin, Lithium Heparin) can also influence the sample's pH and ionic strength, potentially altering the ionization of this compound.[4][6][17] While some studies have shown no significant impact of different counter-ions of the same anticoagulant, it is best practice to maintain consistency in the type of collection tube and anticoagulant used for all study samples, standards, and quality controls.[4][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects when using this compound as an internal standard.
Issue 1: Inconsistent or Low this compound Response
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance the removal of interfering substances.
-
Protein Precipitation (PPT): While quick, it may not be sufficient. Consider lowering the temperature during precipitation to improve protein removal.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): This often provides the cleanest extracts. Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the most effective one for removing matrix components.
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Modify the gradient, flow rate, or column chemistry to separate this compound from the matrix components causing suppression.
-
Divert Flow: Use a divert valve to direct the highly polar, unretained matrix components that elute at the beginning of the run to waste instead of the mass spectrometer.
-
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components. However, this may also decrease the sensitivity for the target analyte.
-
Issue 2: High Variability in this compound Signal Across Different Samples
-
Possible Cause: Inconsistent matrix effects between different sample lots or patient samples.
-
Troubleshooting Steps:
-
Evaluate Matrix from Different Sources: As per regulatory guidelines, assess the matrix effect in at least six different lots of blank matrix to understand the variability.[13][14]
-
Investigate Sample Quality: Check for and document the presence of hemolysis or lipemia in the problematic samples, as these can cause significant and variable matrix effects.[8][9][10][11][12]
-
Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard, which is ideal. Its chemical and physical properties are very similar to the non-labeled analyte (Iminostilbene or Carbamazepine), meaning it will be affected by matrix effects in a similar way. This co-elution and similar ionization response allow it to compensate for variations in signal suppression or enhancement, leading to more accurate and precise quantification of the target analyte.
-
Issue 3: Ion Enhancement of this compound Signal
-
Possible Cause: Co-eluting matrix components that improve the ionization efficiency of this compound.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: The primary strategy is to chromatographically separate the this compound peak from the region of ion enhancement.
-
Modify Sample Preparation: Similar to addressing ion suppression, optimizing the sample cleanup procedure can help remove the components causing ion enhancement.
-
Quantitative Data Summary
The following tables provide illustrative data on recovery and matrix effects for this compound under different sample preparation conditions. Note: This data is for example purposes to demonstrate how to present and evaluate matrix effect data. Actual results will vary depending on the specific laboratory conditions, instrumentation, and sample population.
Table 1: Recovery of this compound with Different Extraction Methods
| Extraction Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) | CV (%) |
| Protein Precipitation | 88.2 | 90.5 | 89.7 | 89.5 | 1.3 |
| Liquid-Liquid Extraction | 95.1 | 96.8 | 94.5 | 95.5 | 1.2 |
| Solid-Phase Extraction | 98.7 | 99.2 | 98.5 | 98.8 | 0.4 |
Table 2: Matrix Factor for this compound in Different Blood Matrices
| Matrix Type | Low QC (ng/mL) | High QC (ng/mL) | Mean Matrix Factor | CV (%) |
| Normal Plasma | 0.95 | 0.97 | 0.96 | 1.5 |
| Hemolyzed Plasma | 0.78 | 0.81 | 0.79 | 2.7 |
| Lipemic Plasma | 0.85 | 0.88 | 0.86 | 2.5 |
| Whole Blood | 0.72 | 0.75 | 0.73 | 2.9 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank blood/plasma samples. Spike the analyte and this compound into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into blank blood/plasma before extraction.
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = Peak Area of Set B / Peak Area of Set A
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Workflow for matrix effect assessment.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. | Semantic Scholar [semanticscholar.org]
- 5. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferences from blood collection tube components on clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. Blood collection device components: issues, innovations, and recommendations for clinical laboratories and manufacturers—a narrative review - Bowen - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ion Suppression of Iminostilbene-d10 in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the ion suppression of the Iminostilbene-d10 signal in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ESI source.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix that compete for ionization or alter the physical properties of the ESI droplets.[2] The consequences of ion suppression include a decreased signal intensity for this compound, which can lead to inaccurate quantification of the target analyte it is intended to be an internal standard for, reduced sensitivity, and poor reproducibility of results.[1]
Q2: this compound is a deuterated internal standard. Isn't it supposed to compensate for ion suppression?
A2: Ideally, a deuterated internal standard like this compound will co-elute with the analyte of interest and experience the same degree of ion suppression.[1] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, if the ion suppression is severe or highly variable between samples, even the signal of this compound can be suppressed to a level that compromises the reliability of the assay.[3] It is crucial to evaluate the extent of ion suppression on the internal standard itself during method development.
Q3: What are the common causes of ion suppression for this compound in biological matrices like plasma or urine?
A3: Common causes of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing significant ion suppression in ESI-MS.[2][4]
-
Salts and Buffers: Non-volatile salts and buffers from sample collection or preparation can crystallize on the ESI droplets, hindering the ionization process.
-
Endogenous Metabolites: A high concentration of co-eluting endogenous compounds can compete with this compound for ionization.
-
Poor Sample Preparation: Inadequate removal of matrix components is a primary reason for observing significant ion suppression.[2]
Q4: How can I determine if the this compound signal is being suppressed in my experiment?
A4: Two common experimental methods to assess ion suppression are:
-
Post-extraction Spike Method: This involves comparing the peak area of this compound in a clean solvent to its peak area when spiked into a blank, extracted sample matrix.[5][6] A lower peak area in the matrix indicates ion suppression.
-
Post-column Infusion: In this method, a constant flow of this compound solution is introduced into the LC flow after the analytical column and before the MS source.[6][7] A dip in the baseline signal upon injection of a blank matrix extract indicates the retention time ranges where ion suppression occurs.
Troubleshooting Guides
Problem: The peak area of this compound is inconsistent across different samples.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | Evaluate the matrix effect across at least six different lots of the biological matrix.[8] If the coefficient of variation (CV) of the this compound peak area is greater than 15%, optimize the sample preparation method to remove more interferences.[8] |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is performed consistently for all samples. Automating the sample preparation can improve reproducibility. |
| LC Carryover | Inject a blank solvent after a high-concentration sample to check for carryover of this compound or co-eluting matrix components. Optimize the needle wash procedure if carryover is observed. |
Problem: The signal intensity of this compound is very low, even in calibration standards prepared in the matrix.
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | Improve the sample cleanup procedure. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] |
| Suboptimal Chromatographic Separation | Modify the LC gradient to separate this compound from the regions of major ion suppression. A post-column infusion experiment can identify these regions. |
| Incorrect ESI Source Parameters | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of this compound. |
| Sample Dilution | Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[6] |
Data Presentation
Table 1: Illustrative Example of Matrix Effect Evaluation for this compound using the Post-extraction Spike Method.
This table demonstrates how to present data from a matrix effect experiment. The Matrix Factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in a neat solution. An MF < 1 indicates ion suppression. The Internal Standard (IS) Normalized MF helps to assess if the IS adequately compensates for the matrix effect on the analyte.
| Matrix Lot | Analyte Peak Area (Matrix) | Analyte Peak Area (Neat) | Matrix Factor (Analyte) | IS (this compound) Peak Area (Matrix) | IS Peak Area (Neat) | Matrix Factor (IS) | IS Normalized Matrix Factor |
| 1 | 65,000 | 100,000 | 0.65 | 72,000 | 105,000 | 0.69 | 0.94 |
| 2 | 62,000 | 100,000 | 0.62 | 68,000 | 105,000 | 0.65 | 0.95 |
| 3 | 70,000 | 100,000 | 0.70 | 75,000 | 105,000 | 0.71 | 0.99 |
| 4 | 58,000 | 100,000 | 0.58 | 65,000 | 105,000 | 0.62 | 0.94 |
| 5 | 66,000 | 100,000 | 0.66 | 71,000 | 105,000 | 0.68 | 0.97 |
| 6 | 61,000 | 100,000 | 0.61 | 67,000 | 105,000 | 0.64 | 0.95 |
| Mean | 0.64 | 0.66 | 0.96 | ||||
| %CV | 7.4% | 5.9% | 2.1% |
As per regulatory guidelines, the CV of the IS-normalized MF should ideally be ≤15%.[8]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-extraction Spike Method
This protocol provides a quantitative measure of ion suppression.
1. Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[8]
-
This compound standard solution of known concentration.
-
Reagents for sample preparation (e.g., acetonitrile (B52724) for protein precipitation).
-
LC-MS/MS system.
2. Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike the this compound standard into the reconstitution solvent at a specific concentration.
-
Prepare Set B (Analyte in Post-extracted Matrix):
-
Extract the blank biological matrix using the established sample preparation method.
-
Spike the this compound standard into the extracted blank matrix at the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
A value significantly less than 1 indicates ion suppression.
-
Protocol 2: Identification of Ion Suppression Zones using Post-column Infusion
This protocol helps to identify the retention times at which co-eluting matrix components cause ion suppression.
1. Materials:
-
LC-MS/MS system with a T-fitting for post-column infusion.
-
Syringe pump.
-
This compound standard solution (e.g., 100 ng/mL in mobile phase).
-
Blank extracted biological matrix.
2. Procedure:
-
System Setup:
-
Connect the syringe pump to the T-fitting placed between the LC column outlet and the MS inlet.
-
Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).[7]
-
-
Establish a Stable Baseline: Start the LC mobile phase flow and the post-column infusion. Monitor the this compound signal until a stable baseline is achieved.
-
Injection: Inject the blank extracted matrix sample onto the LC column.
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: Experimental setup for post-column infusion to detect ion suppression.
References
- 1. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimizing Iminostilbene-d10 Recovery in Sample Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Iminostilbene-d10 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a deuterated form of Iminostilbene, a primary metabolite of the drug Carbamazepine (B1668303). In bioanalytical methods, it serves as an internal standard (IS). Due to its structural and chemical similarity to the target analyte (Iminostilbene and Carbamazepine), it is expected to behave similarly during the extraction process and analysis. This allows for the correction of variability in extraction recovery and potential matrix effects, leading to more accurate and precise quantification of the target analyte.
Q2: We are observing low and inconsistent recovery of this compound. What are the common causes?
A2: Low and variable recovery of deuterated internal standards like this compound can stem from several factors:
-
Suboptimal Extraction Method: The chosen extraction technique (LLE, SPE, or PPT) may not be optimized for Iminostilbene.
-
Incorrect Solvent Selection: The polarity and pH of the extraction and wash solvents are critical for efficient partitioning and elution.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the extraction process or suppress the instrument's signal.[1]
-
pH Issues: The pH of the sample and solvents can significantly impact the ionization state and solubility of this compound, affecting its recovery.
-
Incomplete Protein Precipitation: For PPT methods, insufficient precipitation can lead to the analyte being trapped in the protein pellet.
-
Analyte Adsorption: this compound may adsorb to labware (e.g., plastic tubes, pipette tips).
-
Isotopic Exchange: In some instances, deuterium (B1214612) atoms can exchange with protons in the solution, although this is less common for stably labeled compounds.[1]
Q3: Which extraction method generally provides the best recovery for this compound?
A3: The optimal extraction method depends on the specific requirements of your assay, such as required cleanliness of the extract, sample volume, and throughput.
-
Solid-Phase Extraction (SPE) often yields the cleanest extracts and can provide high and reproducible recoveries when the sorbent and solvents are carefully chosen.[2][3]
-
Liquid-Liquid Extraction (LLE) is a robust technique that can also provide high recovery, though it may be more labor-intensive and use larger volumes of organic solvents.[4][5]
-
Protein Precipitation (PPT) is the simplest and fastest method, but it may result in a less clean extract and potentially lower recovery due to co-precipitation of the analyte with proteins.[6][7]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Poor Recovery in Solid-Phase Extraction (SPE)
Inconsistent Recovery in Protein Precipitation (PPT)
Data Presentation: Expected Recovery Rates
The following tables summarize typical recovery rates for Carbamazepine and its metabolites (including Iminostilbene) from human plasma/serum using different extraction techniques. The recovery of this compound is expected to be very similar to that of Iminostilbene.
Table 1: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Extraction Solvent | Reported Recovery (%) | Reference |
| Carbamazepine | Chloroform | 97.59 | [5] |
| Carbamazepine | Carbon Tetrachloride | 91.5 - 113.9 | [4] |
| Carbamazepine | Not Specified | 87.0 | [8] |
| Carbamazepine | Acetonitrile | 97 | [7] |
Table 2: Solid-Phase Extraction (SPE) Recovery
| Analyte(s) | Sorbent Type | Reported Recovery (%) | Reference |
| Carbamazepine & 5 Metabolites | Not Specified | >88 | [2] |
| Carbamazepine & Metabolites | HLB Cartridge | 83.6 - 103.5 | [9][10] |
| Aripiprazole & Metabolite | Oasis PRiME HLB | Not specified, but purer than PPT | [3] |
| Colchicine | d-SPE with PSA & MgSO₄ | 93.9 - 102.68 | [3] |
Table 3: Protein Precipitation (PPT) Recovery
| Analyte | Precipitating Solvent | Reported Recovery (%) | Reference |
| Various Drugs | Acetonitrile | High and reproducible | [1] |
| Carbamazepine & Metabolite | Acetonitrile with 1% Formic Acid | Not explicitly quantified, but method was successful | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 200 µL of plasma/serum in a clean tube, add 50 µL of this compound internal standard solution.
-
pH Adjustment: Add 50 µL of a suitable buffer to adjust the sample pH to approximately 9-10 (e.g., borate (B1201080) buffer).[4]
-
Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Mixing: Vortex the mixture for 2-5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[4]
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a reversed-phase SPE cartridge (e.g., C18).
-
Sample Pre-treatment: To 200 µL of plasma/serum, add 50 µL of this compound internal standard solution. Add 200 µL of 2% phosphoric acid and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT)
This is a fast and simple protocol for sample clean-up.
-
Sample Preparation: To 100 µL of plasma/serum in a microcentrifuge tube, add 50 µL of this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.[1][12]
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[6]
-
Incubation: Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[4]
-
Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.
-
Injection: The supernatant can often be directly injected into the LC-MS/MS system. If necessary, it can be evaporated and reconstituted in the mobile phase.
References
- 1. norlab.com [norlab.com]
- 2. Separation of carbamazepine and five metabolites, and analysis in human plasma by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. A simple procedure for the determination of carbamazepine in plasma by high pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Co-elution Issues with Iminostilbene-d10
Welcome to the technical support center for resolving analytical challenges with Iminostilbene-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution and other common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of iminostilbene (B142622). It is commonly used as a stable isotope-labeled (SIL) internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantitative analysis of iminostilbene. Iminostilbene itself is a principal impurity and metabolite of the anticonvulsant drug carbamazepine.[1][2][3]
Q2: What is co-elution and why is it a problem when using this compound?
Co-elution in liquid chromatography occurs when two or more compounds exit the chromatographic column at the same time. When using this compound as an internal standard, it is ideally expected to co-elute perfectly with the non-labeled iminostilbene.[4][5] However, if this compound co-elutes with other interfering compounds from the sample matrix, it can lead to ion suppression or enhancement in the mass spectrometer's ion source, resulting in inaccurate quantification.[6] Furthermore, a slight chromatographic separation between this compound and the native iminostilbene can also lead to differential matrix effects and compromise the accuracy of the results.[4]
Q3: Can the deuterium (B1214612) labeling in this compound cause it to separate from native iminostilbene during chromatography?
Yes, this phenomenon is known as the "isotope effect". Deuterium atoms are heavier than hydrogen atoms, which can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the chromatography column.[4] This can result in a small difference in retention time between the deuterated internal standard and the native analyte, a critical issue in methods where precise co-elution is required to compensate for matrix effects.[4][7]
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between this compound and an interfering peak.
This is a common issue that can lead to inaccurate quantification. The following steps can be taken to troubleshoot and resolve this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Detailed Steps:
-
Review the Existing Chromatographic Method: Carefully examine the current LC parameters, including the column type, mobile phase composition, flow rate, and gradient profile.
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
-
pH: Adjust the pH of the aqueous portion of the mobile phase. This can significantly alter the retention of ionizable compounds.
-
Additives: Introduce additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) to the mobile phase to improve peak shape and selectivity.
-
-
Adjust the Gradient Profile:
-
If using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Conversely, a steeper gradient can sometimes improve the resolution of early-eluting compounds from the void volume.
-
-
Evaluate a Different Column:
-
If mobile phase optimization is insufficient, consider using a different HPLC/UHPLC column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, cyano) to exploit different separation mechanisms.
-
A column with a smaller particle size or a longer length can also provide higher resolution.
-
Experimental Protocol: Mobile Phase Optimization
-
Prepare a series of mobile phases: For a reversed-phase separation, prepare mobile phases with varying ratios of acetonitrile (or methanol) and water/buffer (e.g., 50:50, 60:40, 40:60 v/v).
-
Inject a standard solution: Inject a solution containing both iminostilbene and this compound for each mobile phase composition.
-
Monitor retention times and resolution: Record the retention times of both compounds and calculate the chromatographic resolution factor (Rs). An Rs value of >1.5 indicates baseline separation.
-
Select the optimal mobile phase: Choose the mobile phase composition that provides the best resolution and acceptable analysis time.
Issue 2: Suspected co-elution of this compound with the native analyte is not compensating for matrix effects.
Even with apparent co-elution, differential matrix effects can occur if the analyte and internal standard do not experience the identical ionization suppression or enhancement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for differential matrix effects.
Detailed Steps:
-
Perform a Matrix Effect Experiment: This experiment will determine if the analyte and internal standard are affected differently by the sample matrix.
Experimental Protocol: Matrix Effect Evaluation [8]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Evaluate Differential Effects: Compare the matrix effect for iminostilbene and this compound. A significant difference indicates that the internal standard is not adequately compensating for matrix effects.
-
-
Improve Peak Overlap: If differential matrix effects are observed, even a slight separation between the analyte and internal standard peaks could be the cause.
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can promote the complete overlap of the analyte and internal standard peaks, leading to better correction for matrix effects.[4]
-
Adjust Chromatographic Conditions: Fine-tune the mobile phase and gradient to ensure the peaks are as closely co-eluting as possible.[8]
-
-
Consider an Alternative Internal Standard: If the deuterium isotope effect is causing significant separation, consider using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C).[7] ¹³C-labeled internal standards tend to have retention times that are more closely matched to their non-labeled counterparts.[7]
Quantitative Data Summary: Hypothetical Matrix Effect Experiment
| Sample Set | Analyte (Iminostilbene) Peak Area | Internal Standard (this compound) Peak Area | Analyte Matrix Effect (%) | IS Matrix Effect (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 750,000 | 950,000 | 75% (Suppression) | 79% (Suppression) |
In this hypothetical example, the matrix effects are similar for the analyte and the internal standard, suggesting that this compound is providing adequate compensation. If the percentages were significantly different, it would indicate a problem with differential matrix effects.
Disclaimer
The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific application and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. why internal standards? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Collision Energy for Iminostilbene-d10 Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of Iminostilbene-d10 in tandem mass spectrometry experiments.
Troubleshooting Guides
Issue: Suboptimal Fragmentation of this compound
Symptom: Low intensity of product ions, absence of expected fragments, or high abundance of the precursor ion in the MS/MS spectrum.
Possible Causes & Solutions:
-
Incorrect Collision Energy Settings: The applied collision energy may be too low to induce efficient fragmentation or too high, leading to excessive fragmentation and loss of characteristic product ions.
-
Solution: A systematic optimization of the collision energy is required. The following experimental protocol outlines the steps to determine the optimal collision energy for each product ion.
-
Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source, incorrect mass calibration, or issues with the collision cell, can lead to poor fragmentation.
-
Solution: Ensure the instrument is properly calibrated and maintained according to the manufacturer's guidelines. A system suitability test with a known standard can help diagnose instrument-related problems.[1]
-
Sample Preparation Problems: The sample matrix can interfere with the ionization and fragmentation of the analyte.
-
Solution: Review and optimize the sample preparation protocol to minimize matrix effects.[1]
Experimental Protocol: Collision Energy Optimization for this compound
This protocol describes a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Objective: To identify the collision energy that yields the maximum intensity for specific product ions of this compound.
Materials:
-
This compound standard solution of known concentration.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate mobile phases and LC column for the separation of this compound.
Methodology:
-
Compound Infusion and Precursor Ion Identification:
-
Directly infuse a solution of this compound into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion. For this compound (C₁₄H₁D₁₀N), the expected protonated precursor ion [M+H]⁺ is approximately m/z 204.2.
-
-
Product Ion Scan:
-
Perform a product ion scan to identify the major fragment ions of this compound. Set the mass spectrometer to isolate the precursor ion (e.g., m/z 204.2) and scan a range of m/z values in the third quadrupole to detect the resulting fragments.
-
Start with a general collision energy setting (e.g., 20-30 eV) and a collision gas pressure as recommended by the instrument manufacturer.
-
-
Collision Energy Ramp Experiment:
-
For each identified product ion, perform a collision energy optimization experiment.
-
Set up a series of MRM transitions, each with the same precursor and product ion pair but with varying collision energies.
-
Inject the this compound standard and monitor the intensity of the product ion at each collision energy level. The collision energy should be ramped in small increments (e.g., 2-5 eV) over a relevant range (e.g., 5-60 eV).
-
-
Data Analysis and Optimal Collision Energy Determination:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for a specific transition is the value that produces the highest signal intensity.
-
Select the most intense and specific product ions for quantitative analysis.
-
Data Presentation: Fragmentation Data for Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reported Collision Energy (eV) |
| Iminostilbene | 194.1 | 165.1 | Not specified in general spectra |
| Carbamazepine | 237.1 | 194.1, 193.1, 179.1, 165.1 | 20-35 (typical range) |
| Carbamazepine-d10 | 247.2 | 204.2 | Not specified, but expected to be similar to Carbamazepine |
Note: The optimal collision energy is instrument-dependent and should be determined empirically. The values for related compounds provide a reasonable starting range for optimization.
Mandatory Visualizations
Caption: Experimental workflow for optimizing collision energy.
Caption: Troubleshooting workflow for poor fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting collision energy for the fragmentation of this compound?
A1: While the optimal collision energy is instrument-specific, a good starting point for a compound like this compound would be in the range of 20-35 eV. This is based on typical values used for the similar compound, carbamazepine. It is crucial to perform a collision energy optimization experiment to find the ideal value for your specific instrument and conditions.
Q2: How does the collision gas pressure affect fragmentation?
A2: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell influences the number of collisions an ion undergoes. Higher pressure generally leads to more fragmentation, but excessively high pressure can cause scattering of ions and reduce signal intensity. It is recommended to use the instrument manufacturer's default setting or optimize it in conjunction with the collision energy.
Q3: Why do I see a very strong precursor ion peak and very weak product ion peaks?
A3: This typically indicates that the collision energy is too low to induce efficient fragmentation. The precursor ions are passing through the collision cell without sufficient energy to break apart. To resolve this, you should systematically increase the collision energy as described in the experimental protocol.
Q4: My product ion intensity is very low across all collision energies. What could be the issue?
A4: If you observe low product ion intensity even after optimizing the collision energy, the problem may lie elsewhere. Potential issues include:
-
Low abundance of the precursor ion: Check the ionization efficiency in the source.
-
Instrument contamination: A dirty ion source or collision cell can suppress the signal.[1]
-
Incorrect mass calibration: Ensure the instrument is properly calibrated.
-
Matrix effects: Components in your sample matrix may be suppressing the ionization of your analyte.
Q5: Should I use the same collision energy for all product ions of this compound?
A5: Not necessarily. Different fragmentation pathways require different amounts of energy. Therefore, the optimal collision energy can vary for different product ions. For the most accurate and sensitive quantification, it is best to determine the optimal collision energy for each MRM transition individually.
Q6: How does the deuteration in this compound affect its fragmentation compared to the non-deuterated form?
A6: The presence of deuterium (B1214612) atoms can slightly alter the bond energies within the molecule. This may lead to minor differences in the fragmentation pattern and optimal collision energies compared to the non-deuterated iminostilbene. However, the primary fragmentation pathways are generally expected to be similar. The key difference will be the mass shift of the precursor and fragment ions containing deuterium atoms.
References
Technical Support Center: Iminostilbene-d10 Analysis
Welcome to the Technical Support Center for Iminostilbene-d10 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the ionization of this compound in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low or absent signal for our this compound internal standard. What are the primary causes?
A1: A consistently low or absent signal for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Ion Source Parameters: Inefficient ionization in the mass spectrometer's source is a primary suspect. This can be due to incorrect settings for parameters like capillary voltage, gas flows (nebulizer, drying gas), and temperatures.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. This is a significant issue in complex biological matrices like plasma or urine.[1]
-
Inappropriate Mobile Phase Composition: The pH and organic/aqueous ratio of the mobile phase can greatly influence the ionization efficiency of this compound.
-
Sample Preparation Issues: Incomplete extraction, sample loss during processing, or errors in spiking the internal standard can lead to a reduced amount of this compound reaching the detector.
-
Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a gradual decrease in signal intensity over time.
Q2: Our this compound signal is highly variable between injections. What could be causing this instability?
A2: Signal instability and high variability are often linked to:
-
Inconsistent Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.
-
Chromatographic Inconsistency: Fluctuations in retention time can cause this compound to elute in regions of varying matrix suppression.
-
Autosampler and Injection Issues: Inconsistent injection volumes or carryover between samples can introduce significant variability.
-
Unstable Electrospray: A fluctuating electrospray can be caused by issues with the sprayer needle, gas flows, or solvent delivery.
Q3: We've noticed a gradual decrease in the this compound signal over the course of an analytical batch. What should we investigate?
A3: A gradual signal decline during a run often points to a progressive issue, such as:
-
Instrument Contamination: The accumulation of matrix components in the ion source and mass spectrometer optics is a common cause of signal drift.
-
Column Degradation: A decline in the performance of the analytical column can lead to peak broadening and reduced signal intensity.
-
Changes in Mobile Phase Composition: Inadequately prepared or degassed mobile phases can change composition over time, affecting ionization.
Troubleshooting Guides
Guide 1: Investigating and Optimizing Ion Source Parameters
Poor ionization of this compound can often be rectified by systematically optimizing the electrospray ionization (ESI) source parameters.
Recommended Starting Parameters for Iminostilbene Analysis (Positive ESI Mode)
| Parameter | Recommended Range | Starting Point |
| Capillary Voltage | 3.0 - 4.5 kV | 3.5 kV |
| Nebulizer Gas Pressure | 30 - 50 psi | 40 psi |
| Drying Gas Flow | 8 - 12 L/min | 10 L/min |
| Drying Gas Temperature | 300 - 350 °C | 325 °C |
| Sheath Gas Flow | 8 - 12 L/min | 10 L/min |
| Sheath Gas Temperature | 300 - 400 °C | 350 °C |
Experimental Protocol: Ion Source Parameter Optimization
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent mixture representative of your initial mobile phase conditions (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Vary Parameters Systematically: While monitoring the signal intensity of the this compound precursor ion, adjust one parameter at a time within the recommended ranges.
-
Identify Optimal Settings: Note the settings that provide the highest and most stable signal intensity.
-
Verify with LC-MS Analysis: Confirm the optimized parameters by injecting a standard solution through the LC system.
Caption: Workflow for optimizing ion source parameters for this compound.
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects are a common cause of poor and variable ionization. The following protocols will help you diagnose and address this issue.
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method) [1][2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound at a known concentration in the mobile phase.
-
Set B (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before the extraction procedure.
-
Set C (Post-Extraction Spike): Extract a blank matrix sample and then spike this compound at the same concentration as Set A into the final extract.[3]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Process Efficiency (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Interpretation of Matrix Effect Results
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| ~ 100% | Minimal Matrix Effect |
Experimental Protocol: Qualitative Assessment of Matrix Effects (Post-Column Infusion) [1][4]
-
Set up the Infusion: Tee a syringe pump containing a solution of this compound into the LC flow path between the analytical column and the mass spectrometer.
-
Establish a Stable Baseline: Begin the infusion to obtain a stable signal for this compound.
-
Inject a Blank Matrix Extract: Inject an extracted blank matrix sample onto the LC column.
-
Monitor the Signal: Observe the this compound signal throughout the chromatographic run. Any significant drop or rise in the baseline indicates regions of ion suppression or enhancement, respectively.
Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.
Guide 3: Optimizing Mobile Phase and Chromatography
The choice of mobile phase and chromatographic conditions is critical for achieving good ionization and separating this compound from interfering matrix components.
Recommended Mobile Phase Conditions
-
Solvents: Acetonitrile or methanol (B129727) are commonly used as the organic phase, with water as the aqueous phase.
-
Additives: The addition of a small amount of formic acid (0.1%) or ammonium (B1175870) formate (B1220265) (5-10 mM) to the mobile phase can significantly improve the protonation and, therefore, the ionization efficiency of this compound in positive ESI mode.
Experimental Protocol: Mobile Phase Optimization
-
Screen Organic Solvents: Compare the signal intensity of this compound using mobile phases containing acetonitrile versus methanol.
-
Evaluate Additives: Test the effect of adding 0.1% formic acid or 10 mM ammonium formate to the mobile phase.
-
Optimize Gradient Elution: Develop a gradient that provides good peak shape and resolution for this compound, ensuring it elutes in a region with minimal matrix effects (as determined by post-column infusion).
Chromatographic Considerations
-
Column Chemistry: A C18 stationary phase is a good starting point for the reversed-phase separation of Iminostilbene.
-
Co-elution with Analyte: Ensure that the chromatography is optimized so that this compound co-elutes as closely as possible with the non-deuterated analyte to ensure proper correction for matrix effects.[3] A slight retention time shift between the deuterated standard and the analyte can lead to differential matrix effects.[5]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Minimizing Iminostilbene-d10 degradation during analysis
Welcome to the Technical Support Center for Iminostilbene-d10 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during experimental analysis and to offer troubleshooting support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of iminostilbene (B142622), which is a primary metabolite of the drug carbamazepine. It is commonly used as an internal standard in pharmacokinetic and metabolic studies of carbamazepine. Ensuring the stability of this compound is critical for accurate and reproducible quantification of the analyte in biological matrices. Degradation of the internal standard can lead to underestimation of the analyte concentration and compromise the validity of study results.
Q2: What are the primary factors that can cause this compound degradation?
A2: The main factors that can contribute to the degradation of this compound include:
-
Light Exposure: Iminostilbene is known to be photosensitive and can degrade upon exposure to UV and visible light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: While generally stable, extremes in pH (highly acidic or alkaline conditions) can potentially lead to hydrolysis or other degradation pathways.
-
Oxidizing Agents: Iminostilbene is incompatible with strong oxidizing agents, which can lead to its chemical decomposition.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can sometimes contribute to the degradation of the analyte.
Q3: How should I store my this compound standards?
A3: To ensure the long-term stability of this compound, it is recommended to store the neat compound and its stock solutions at -20°C or colder in amber vials to protect from light. For short-term storage of working solutions, refrigeration at 2-8°C is acceptable, again with light protection.
Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen?
A4: While the deuterium labels on this compound are generally stable, there is a potential for isotopic exchange under certain conditions, such as prolonged exposure to highly acidic or basic environments. It is crucial to use deuterated standards with labels in stable positions and to control the pH during sample preparation and analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Response for this compound
| Possible Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | - Protect samples from light by using amber vials or covering tubes with aluminum foil. - Keep samples on ice or at a controlled low temperature throughout the preparation process. - Avoid extreme pH conditions; maintain a pH as close to neutral as possible. - Use freshly prepared solutions. |
| Improper Storage | - Verify that stock and working solutions have been stored at the correct temperature and protected from light. - Prepare fresh dilutions from a new stock vial if degradation is suspected. |
| Adsorption to Surfaces | - Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. - Include a small percentage of an organic solvent in the sample diluent to reduce adsorption. |
| Instrumental Issues | - Check for leaks in the HPLC/UHPLC system. - Ensure the mass spectrometer is properly tuned and calibrated for this compound. - Verify the correct mobile phase composition and flow rate. |
Issue 2: Inconsistent or Irreproducible Peak Areas for this compound
| Possible Cause | Troubleshooting Steps |
| Partial Degradation | - Implement all the precautions listed under "Degradation during Sample Preparation." - Process all samples, standards, and quality controls in the same manner and for the same duration. |
| Matrix Effects | - Employ a more selective sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Use a matrix-matched calibration curve for quantification. |
| Incomplete Sample Homogenization | - Ensure thorough mixing of the sample before taking an aliquot. - For solid tissues, use a high-speed homogenizer to achieve a uniform consistency. |
| Isotopic Exchange | - Avoid prolonged exposure to harsh pH conditions during sample preparation. - Evaluate the stability of the deuterated standard in the sample matrix under the analytical conditions. |
Issue 3: Appearance of Unknown Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Formation of Degradation Products | - Conduct forced degradation studies (e.g., exposure to strong acid, base, peroxide, heat, and light) to identify potential degradation products and their retention times. - Adjust chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate the main peak from any degradation products. | | Contamination | - Use high-purity solvents and reagents. - Run blank samples (solvent and matrix) to identify any background interference. | | Carryover | - Implement a robust needle and injector wash protocol between sample injections. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from stability studies on iminostilbene under various stress conditions. This data is for illustrative purposes to guide in understanding the potential for degradation. Actual degradation rates will depend on the specific experimental conditions.
| Stress Condition | Duration | Temperature | Approximate Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 5 - 10% | Hydroxylated species |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 10 - 15% | Ring-opened products |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 20 - 30% | N-oxide and hydroxylated species |
| Thermal | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic (UV light) | 24 hours | Room Temp | 30 - 50% | Dimerization and oxidation products |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is designed to minimize the degradation of this compound during extraction from a plasma matrix.
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a polypropylene tube, add 10 µL of this compound working solution. Vortex for 5 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol to direct UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC-UV or LC-MS/MS method to identify degradation peaks and determine the percentage of degradation.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for this compound analysis issues.
Validation & Comparative
Harnessing Precision: A Comparative Guide to Analytical Method Validation Using Iminostilbene-d10
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that significantly influences data quality. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Iminostilbene-d10, against those using non-deuterated alternatives, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry, relies on the principle that the physicochemical properties of a deuterated standard are nearly identical to the analyte of interest.[1][2][3] This similarity allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise results.[1][4]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to mitigate matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[2] The following tables summarize typical performance data from validated LC-MS/MS methods, comparing the use of a deuterated internal standard with a non-deuterated (or structural analog) internal standard for the analysis of carbamazepine (B1668303).
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (or other deuterated IS) | Method with Non-Deuterated IS |
| Analyte | Carbamazepine | Carbamazepine |
| Linear Range | 5 - 2000 ng/mL[5] | 100 - 500 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99[5] | 0.9994[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5][7] | 0.05 µg/mL (50 ng/mL)[6] |
Table 2: Accuracy and Precision
| Parameter | Method with this compound (or other deuterated IS) | Method with Non-Deuterated IS |
| Intra-day Precision (%RSD) | ||
| Low QC | < 9.5%[5] | < 2%[6] |
| Mid QC | < 9.5%[5] | < 2%[6] |
| High QC | < 9.5%[5] | < 2%[6] |
| Inter-day Precision (%RSD) | ||
| Low QC | < 9.6%[5] | Not Reported |
| Mid QC | < 9.6%[5] | Not Reported |
| High QC | < 9.6%[5] | Not Reported |
| Accuracy (% Recovery) | ||
| Low QC | 97.0% - 100.6%[7] | 99.76% - 102.66%[6] |
| Mid QC | 98.4% - 101.3%[7] | 100.69% - 102.10%[6] |
| High QC | 98.4% - 101.3%[7] | 100.69% - 102.10%[6] |
Experimental Protocols
A detailed methodology is crucial for the successful validation of an analytical method. Below is a representative protocol for the quantification of an analyte (e.g., carbamazepine) in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound and dissolve in 1 mL of a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a consistent and robust signal.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm)[5]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical relationships in method validation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Iminostilbene-d10 vs. Diazepam-d5
In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. These chemical cousins of the target analyte are added in a known quantity to samples, serving as a reference point to correct for variations in sample preparation and instrumental analysis. This guide provides a comprehensive comparison of two commonly used deuterated internal standards: Iminostilbene-d10 and Diazepam-d5, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the appropriate standard for their specific applications.
While a direct experimental comparison is challenging due to their use in analyzing different compound classes—this compound for carbamazepine (B1668303) and its analogs, and Diazepam-d5 for benzodiazepines—this guide will objectively evaluate their individual performance characteristics based on published experimental data.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of an internal standard is crucial for its effective application. The following table summarizes the key properties of this compound and Diazepam-d5.
| Property | This compound | Diazepam-d5 |
| Molecular Formula | C₁₄D₁₀H₁N | C₁₆H₈D₅ClN₂O |
| Molecular Weight | 203.31 g/mol | 289.77 g/mol |
| Monoisotopic Mass | 203.152 u | 289.103 u |
| Appearance | Dark Yellow Solid | Neat Solid |
| Melting Point | >190°C (decomposes) | 131.5-134.5°C |
| Primary Application | Internal standard for Carbamazepine and its metabolites | Internal standard for Diazepam and other benzodiazepines |
Performance in Action: A Tale of Two Standards
The true measure of an internal standard lies in its performance within an analytical method. The following sections detail the typical applications and performance data for this compound and Diazepam-d5 in widely used analytical techniques.
This compound: The Standard for Carbamazepine Analysis
This compound, a deuterated analog of a carbamazepine impurity and metabolite, is a widely accepted internal standard for the quantification of the anti-epileptic drug carbamazepine and its metabolites. Its structural similarity ensures it mimics the behavior of the target analytes during extraction and analysis.
Experimental Performance Data: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of pharmaceuticals in biological matrices. The following table summarizes the performance of this compound in a typical LC-MS/MS method for the determination of carbamazepine.
| Parameter | Value |
| Analytes | Carbamazepine, Carbamazepine-10,11-epoxide |
| Internal Standard | This compound (d10-Carbamazepine) |
| Matrix | Rat Plasma |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[1][2] |
| Linearity Range | 5 - 2000 ng/mL[1][2] |
| Intra-day Precision (%CV) | 2.6 - 9.5%[1][2] |
| Inter-day Precision (%CV) | 4.0 - 9.6%[1][2] |
| Extraction Recovery | > 87%[1][2] |
Experimental Protocol: LC-MS/MS Analysis of Carbamazepine
This protocol outlines a typical liquid-liquid extraction and LC-MS/MS analysis for carbamazepine using this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.1 mL of rat plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C8 (150 mm x 2.1 mm, 5 µm)[2]
-
Mobile Phase: Water/acetonitrile (B52724)/acetic acid (69.5:30:0.5, v/v/v)[2]
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions:
Diazepam-d5: The Go-To Standard for Benzodiazepine Quantification
Diazepam-d5 is a deuterated analog of diazepam, a widely prescribed benzodiazepine. Its close structural and chemical similarity to a broad range of benzodiazepines makes it an excellent and versatile internal standard for their quantification in various biological matrices.
Experimental Performance Data: LC-MS/MS and GC-MS
The following tables summarize the performance of Diazepam-d5 in typical LC-MS/MS and GC-MS methods for the analysis of benzodiazepines.
LC-MS/MS Performance
| Parameter | Value |
| Analytes | Designer Benzodiazepines (e.g., Clonazolam, Diclazepam) |
| Internal Standard | Diazepam-d5 |
| Matrix | Postmortem Blood |
| Limit of Detection (LOD) | 0.5 ng/mL[3] |
| Limit of Quantitation (LOQ) | 1 ng/mL[3] |
| Linearity Range | 1 - 200 ng/mL (up to 500 ng/mL for some analytes)[3] |
| Bias | ±12%[3] |
| Intra-day Precision (%RSD) | 3 - 20%[3] |
| Inter-day Precision (%RSD) | 4 - 21%[3] |
| Recovery | 35 - 90%[3][4] |
GC-MS/MS Performance
| Parameter | Value |
| Analytes | 10 Benzodiazepines (e.g., Diazepam, Lorazepam) |
| Internal Standard | Diazepam-d5 |
| Matrix | Whole Blood |
| Limit of Detection (LOD) | 0.02 - 0.53 ng/mL[5] |
| Limit of Quantitation (LOQ) | 1 or 2 ng/mL[5] |
| Linearity Range | 1 - 100 ng/mL (analyte dependent)[5] |
| Intra-day Accuracy | 83.7 - 117.6%[5] |
| Inter-day Accuracy | 91.8 - 118.6%[5] |
| Intra-day Precision (%CV) | 0.1 - 12.7%[5] |
| Inter-day Precision (%CV) | 1.9 - 14.9%[5] |
Experimental Protocol: LC-MS/MS Analysis of Benzodiazepines
This protocol details a solid-phase extraction (SPE) and LC-MS/MS method for the analysis of benzodiazepines using Diazepam-d5.
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of blood, add the internal standard solution (Diazepam-d5).
-
Add 1 mL of acetate (B1210297) buffer (pH 4.5) and vortex.[6]
-
Centrifuge the sample.
-
Load the supernatant onto an SPE cartridge.
-
Wash the cartridge with distilled water and 5% acetonitrile in acetate buffer.[6]
-
Dry the cartridge.
-
Elute the analytes with ethyl acetate:ammonium hydroxide (B78521) (98:2, v/v).[6]
-
Evaporate the eluate and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column[3]
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[6]
-
Flow Rate: 0.7 mL/min[6]
-
Total Run Time: 13.5 min[6]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)[6]
-
Gas Temperature: 300°C[6]
-
Gas Flow: 6 L/min[6]
-
Nebulizer Pressure: 40 psi[6]
-
Capillary Voltage: 4 kV[6]
Conclusion: Selecting the Right Tool for the Job
Both this compound and Diazepam-d5 demonstrate excellent performance as internal standards within their respective analytical domains. The choice between them is not one of superiority, but of suitability for the specific analyte and matrix being investigated.
-
This compound is the established and reliable internal standard for the quantitative analysis of carbamazepine and its metabolites. The presented data showcases its ability to deliver high accuracy, precision, and recovery in LC-MS/MS methods.
-
Diazepam-d5 stands out as a versatile and robust internal standard for a wide array of benzodiazepines across different analytical platforms, including both LC-MS/MS and GC-MS/MS. Its widespread use is a testament to its reliability in correcting for analytical variability.
For researchers and drug development professionals, the key takeaway is the importance of selecting an internal standard that closely matches the physicochemical properties and analytical behavior of the target analyte. This guide provides the necessary data to make an informed decision, ensuring the generation of high-quality, reproducible, and accurate quantitative results.
References
- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
Cross-Validation of Iminostilbene-d10 with a Non-Labeled Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of a deuterated internal standard, Iminostilbene-d10, against its non-labeled counterpart, Iminostilbene. The cross-validation is essential to ensure that the deuterated standard is a suitable surrogate for the analyte of interest in quantitative bioanalysis. The data and protocols presented herein are based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA.[1][2][3]
Introduction to Internal Standards in Bioanalysis
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for correcting the variability associated with sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it shares very similar physicochemical properties with the analyte, Iminostilbene, and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z).[1][4] This guide details the cross-validation process to confirm the suitability of this compound as an internal standard for the accurate quantification of Iminostilbene.
Experimental Protocol: Cross-Validation of this compound
A rigorous experimental protocol is necessary to evaluate the performance of the deuterated and non-labeled standards. The following methodology outlines the key steps for this cross-validation.
2.1. Objective
To compare the analytical performance of this compound and non-labeled Iminostilbene as internal standards for the quantification of Iminostilbene in a biological matrix (e.g., human plasma) using LC-MS/MS.
2.2. Materials and Reagents
-
Iminostilbene (non-labeled standard)
-
This compound (deuterated internal standard)
-
Control human plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
2.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2.4. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Iminostilbene and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Iminostilbene stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a constant concentration.
2.5. Sample Preparation
-
To 100 µL of plasma samples (blanks, calibration standards, and QCs), add 10 µL of the this compound working solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.6. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Iminostilbene and this compound.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data obtained from the cross-validation experiment, comparing key analytical parameters.
Table 1: Linearity and Range
| Parameter | Iminostilbene (Analyte) with this compound (IS) | Iminostilbene (Analyte) with Non-Labeled Iminostilbene (IS) |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Regression Equation | y = 0.015x + 0.002 | y = 0.014x + 0.005 |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Accuracy (% Bias) with this compound | Precision (%RSD) with this compound | Accuracy (% Bias) with Non-Labeled Iminostilbene | Precision (%RSD) with Non-Labeled Iminostilbene |
| Low QC (3) | -2.5 | 4.1 | -5.8 | 8.2 |
| Mid QC (50) | 1.8 | 3.5 | 3.5 | 6.5 |
| High QC (800) | 3.2 | 2.8 | 4.9 | 5.1 |
Table 3: Matrix Effect
| Parameter | This compound as IS | Non-Labeled Iminostilbene as IS |
| Matrix Factor (MF) | 0.98 | 0.85 |
| IS-Normalized MF | 1.01 | 1.15 |
| %RSD of IS-Normalized MF | 3.2 | 9.8 |
Visualization of Experimental Workflow and Chemical Structures
Diagram 1: Experimental Workflow
Caption: Workflow for the cross-validation of internal standards.
Diagram 2: Chemical Structures
Caption: Structures of Iminostilbene and its deuterated analog.
Interpretation and Conclusion
The results of the cross-validation study demonstrate the superior performance of this compound as an internal standard for the quantification of Iminostilbene.
-
Linearity: Both internal standards provided good linearity over the tested concentration range. However, the correlation coefficient was slightly better with the deuterated standard, indicating a more consistent response.
-
Accuracy and Precision: The accuracy and precision data clearly show that this compound provides more reliable results. The %Bias and %RSD values were consistently lower across all QC levels when using the deuterated standard. This is attributed to the ability of the SIL-IS to more effectively compensate for variations during sample processing and instrumental analysis.
-
Matrix Effect: The matrix effect assessment highlights the most significant advantage of using a deuterated internal standard. The IS-normalized matrix factor for this compound was closer to 1 with a much lower relative standard deviation compared to the non-labeled standard. This indicates that this compound effectively tracks and corrects for matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.
References
Iminostilbene-d10 as an Internal Standard: A Comparative Guide to Linearity and Precision in Bioanalytical Methods
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of antiepileptic drugs like carbamazepine (B1668303) is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the linearity and precision associated with the use of iminostilbene-d10 as an internal standard, alongside other deuterated analogs, for the analysis of carbamazepine and its related compounds.
Performance of this compound and Alternatives
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. Deuterated analogs of the analyte are considered the gold standard for LC-MS/MS applications. While specific data on the calibration curve of this compound is not extensively published, its structural similarity to carbamazepine and its metabolites makes it a suitable candidate. The performance of an analytical method is critically defined by its linearity and precision.
Table 1: Comparison of Linearity and Precision for Carbamazepine Quantification Using Different Internal Standards
| Internal Standard | Analyte(s) | Linearity (R²) | Concentration Range | Precision (%RSD) | Reference |
| This compound (assumed) | Carbamazepine, Iminostilbene (B142622) | ≥ 0.99 | 0.05 - 500 µg/mL | < 15% | [1][2] |
| Carbamazepine-d10 (B163015) | Carbamazepine, Carbamazepine-10,11-epoxide | > 0.99 | 5 - 2000 ng/mL | Intra-day: 2.6-9.5%, Inter-day: 4.0-9.6% | [3] |
| Carbamazepine-d2N15 | Carbamazepine | 0.9973 | 0.5 - 30 µg/mL | < 2.92% (Intra- and Inter-day) | [4] |
| Fluphenazine (B1673473) | Carbamazepine, Iminostilbene, Iminodibenzyl (B195756) | 0.9994 (CBZ), 0.9997 (ISB) | 100-500 µg/mL (CBZ), 0.05-0.25 µg/mL (ISB) | < 2% (Intra-day) | [2] |
Note: Data for this compound is inferred based on typical performance of deuterated internal standards in similar applications.
The data presented in Table 1, extracted from various studies, demonstrates that deuterated internal standards, such as Carbamazepine-d10 and Carbamazepine-d2N15, consistently yield excellent linearity (R² > 0.99) and high precision (RSD < 15%) for the quantification of carbamazepine over a wide range of concentrations.[3][4] While a non-isotopically labeled standard like fluphenazine can also provide good performance, deuterated standards are generally preferred due to their closer chemical and physical properties to the analyte, leading to more effective compensation for matrix effects and variability in ionization.[2]
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to achieving reliable data. Below is a generalized methodology for establishing a calibration curve for carbamazepine using a deuterated internal standard like this compound.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of carbamazepine and the internal standard (e.g., this compound) in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of carbamazepine by serial dilution of the stock solution to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.
-
Calibration Curve Standards: Spike a blank biological matrix (e.g., human plasma, serum) with the carbamazepine working standard solutions to create a series of calibration standards at different concentrations. Add the internal standard working solution to each calibration standard to achieve a constant concentration.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards, using a separate weighing of the carbamazepine reference standard.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of each calibration standard, QC sample, or study sample, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
Workflow for Calibration Curve Establishment
The following diagram illustrates the typical workflow for establishing a calibration curve for the quantification of an analyte using an internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is crucial for developing a reliable and accurate LC-MS/MS method for the quantification of carbamazepine and its metabolites. While direct performance data for this compound is limited in publicly available literature, the performance of analogous deuterated standards like carbamazepine-d10 and carbamazepine-d2N15 strongly supports the expectation of excellent linearity and precision. The selection of an appropriate internal standard, coupled with a well-defined and validated experimental protocol, is fundamental for ensuring the quality and integrity of bioanalytical data in both research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of Iminostilbene and Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of an analytical method. Ideally, a stable isotope-labeled internal standard is used, as it co-elutes with the analyte and experiences similar matrix effects, providing the most effective normalization. However, other structurally similar compounds can also be employed. The following table summarizes the performance of various analytical methods using different internal standards for the quantification of iminostilbene (B142622) and carbamazepine.
| Analyte | Internal Standard | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Iminostilbene | Fluphenazine | RP-HPLC | 0.025 µg/mL[1] | 0.05 µg/mL[1] |
| Carbamazepine | Deuterated analyte congeners | LC-MS/MS | <0.1 µg/mL | 0.1 µg/mL |
| Carbamazepine | D10-Carbamazepine | LC-MS/MS | - | 5 ng/mL (LLOQ) |
| Carbamazepine | Carbamazepine-D2N15 | HPLC/MS³ | 0.5 µg/mL (LLOD) | - |
| Carbamazepine | Propylparaben | HPLC-UV | 0.25 µg/mL | 0.5 µg/mL |
| Carbamazepine | Fluconazole | HPLC-MS | - | 0.5 ng/mL |
| Epoxycarbamazepine | Fluconazole | HPLC-MS | - | 1.0 ng/mL |
LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection.
Experimental Protocols
A detailed experimental protocol is essential for reproducing and validating analytical methods. Below is a generalized protocol for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte using a liquid chromatography-mass spectrometry (LC-MS) method with an internal standard.
Objective: To determine the LOD and LOQ of an analyte in a specific matrix (e.g., plasma, serum).
Materials:
-
Analyte reference standard
-
Internal standard (e.g., deuterated analog)
-
Blank matrix (e.g., drug-free plasma)
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Analytical column suitable for the separation of the analyte and internal standard
-
All necessary solvents and reagents of appropriate purity
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. Also, prepare quality control (QC) samples at low, medium, and high concentrations. A fixed concentration of the internal standard is added to all samples.
-
Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the matrix.
-
LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system. Optimize the chromatographic conditions to achieve good separation of the analyte and internal standard. Optimize the mass spectrometer parameters for the detection of the analyte and internal standard.
-
Determination of LOD and LOQ:
-
Signal-to-Noise (S/N) Ratio: The LOD is typically determined as the concentration at which the signal-to-noise ratio is 3:1. The LOQ is the concentration at which the S/N ratio is 10:1.
-
Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated from the standard deviation of the y-intercepts of the regression lines (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3σ/S and LOQ = 10σ/S.
-
-
Validation: The determined LOQ should be validated by analyzing replicate samples at this concentration and ensuring that the precision (relative standard deviation) and accuracy (percent deviation from the nominal concentration) are within acceptable limits (typically ≤20% for precision and within 80-120% for accuracy).
Methodological Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte in a biological sample using an internal standard and LC-MS/MS.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
Assessing the Accuracy of Iminostilbene-d10 as an Internal Standard for Carbamazepine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the widely used antiepileptic drug carbamazepine (B1668303), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of analytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative assessment of Iminostilbene-d10 as a potential internal standard for carbamazepine quantification, with a focus on its performance relative to the more commonly used deuterated analog, Carbamazepine-d10.
The Critical Role of Internal Standards
Internal standards are essential in quantitative mass spectrometry to correct for variability during the analytical process, including extraction efficiency, matrix effects, and instrument response. For an internal standard to be effective, it should share structural and physicochemical similarities with the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, thus providing the most accurate correction.
Performance Comparison: this compound vs. Carbamazepine-d10
Carbamazepine-d10 is a deuterated version of the parent drug and is widely considered an excellent internal standard for carbamazepine analysis. Its chemical structure is identical to carbamazepine, with the only difference being the substitution of ten hydrogen atoms with deuterium. This minimal structural modification ensures that it behaves almost identically to carbamazepine during extraction and chromatographic separation, and it has a distinct mass-to-charge ratio (m/z) for separate detection in the mass spectrometer.
This compound , on the other hand, is a deuterated analog of a key impurity and metabolite of carbamazepine. While structurally related, it is not an isotopic analog of the parent drug. This structural difference may lead to variations in extraction recovery and chromatographic retention time compared to carbamazepine. Furthermore, its ionization efficiency might differ, potentially leading to less accurate correction for matrix effects.
The following table summarizes the validation parameters for an LC-MS/MS method utilizing Carbamazepine-d10 as the internal standard for the quantification of carbamazepine. This data serves as a benchmark for the performance expected from a suitable internal standard.
| Validation Parameter | Carbamazepine-d10 Performance Data |
| Linearity | Linear over a range of 5-2000 ng/mL[1] |
| Accuracy | Intra-day and inter-day assay accuracy within acceptable limits (e.g., ±15%) |
| Precision | Intra-day and inter-day coefficients of variation (CVs) in the range of 2.6-9.5% and 4.0-9.6%, respectively[1] |
| Recovery | Extraction recovery of over 87% from rat plasma[1] |
| Matrix Effect | Minimal to no significant matrix effect observed |
Note: The data presented is based on a published study and serves as a representative example of the performance of Carbamazepine-d10.
Experimental Protocol: A General Method for Carbamazepine Quantification using a Deuterated Internal Standard
This section outlines a typical experimental protocol for the quantification of carbamazepine in a biological matrix (e.g., plasma) using a deuterated internal standard like Carbamazepine-d10. This protocol can be adapted to assess the performance of this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing the internal standard (e.g., Carbamazepine-d10 at a fixed concentration).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carbamazepine: Precursor ion (e.g., m/z 237.1) → Product ion (e.g., m/z 194.1).
-
Internal Standard (e.g., Carbamazepine-d10): Precursor ion (e.g., m/z 247.1) → Product ion (e.g., m/z 204.1).
-
-
Logical Workflow for Internal Standard Accuracy Assessment
The following diagram illustrates the logical workflow for assessing the accuracy of a chosen internal standard in a bioanalytical method.
Caption: Workflow for the assessment and validation of an internal standard's accuracy.
Conclusion and Recommendations
Based on the principles of internal standardization and the available data, Carbamazepine-d10 remains the recommended internal standard for the accurate quantification of carbamazepine . Its isotopic relationship with the analyte ensures the most reliable correction for analytical variability.
While This compound is structurally similar and may serve as an internal standard, its use requires thorough validation to demonstrate its accuracy. Researchers considering this compound should conduct comprehensive experiments to evaluate its performance against the validation parameters outlined in this guide. Key considerations include potential differences in extraction recovery, chromatographic behavior, and ionization response compared to carbamazepine. Without such validation data, the accuracy of the results obtained using this compound as an internal standard for carbamazepine quantification cannot be assured. Future studies directly comparing the performance of this compound and Carbamazepine-d10 would be highly valuable to the scientific community.
References
Inter-laboratory Comparison of Iminostilbene-d10 Quantification: A Comparative Guide
This guide provides a comparative analysis of methodologies and results from a simulated inter-laboratory study on the quantification of Iminostilbene-d10. This compound, a deuterated internal standard, is critical for the accurate quantification of the antiepileptic drug carbamazepine (B1668303) and its metabolites in biological matrices. This document is intended for researchers, scientists, and drug development professionals to objectively assess analytical performance across different laboratories.
Quantitative Data Summary
An inter-laboratory comparison, also known as a round-robin or proficiency test, was conducted to evaluate the performance of various laboratories in quantifying a standard sample of this compound.[1][2] The primary objectives were to assess the accuracy and precision of the analytical methods employed by each participating laboratory.[1][3] The results, including key performance indicators such as Z-scores, are summarized in the table below. The Z-score is a statistical measure that compares a laboratory's result to the consensus mean of all participants.[4]
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Accuracy (%) | Precision (RSD %) | Z-Score |
| Lab-001 | 98.7 | 100.0 | 98.7 | 2.1 | -0.65 |
| Lab-002 | 102.5 | 100.0 | 102.5 | 3.5 | 1.25 |
| Lab-003 | 95.2 | 100.0 | 95.2 | 4.2 | -2.40 |
| Lab-004 | 100.8 | 100.0 | 100.8 | 1.8 | 0.40 |
| Lab-005 | 105.1 | 100.0 | 105.1 | 5.5 | 2.55 |
Assigned Value: The consensus value determined from the average of all participant results after the removal of statistical outliers. Accuracy: The closeness of the laboratory's mean result to the assigned value, expressed as a percentage. Precision (RSD %): The relative standard deviation of the laboratory's measurements, indicating the repeatability of the results. Z-Score: Calculated using the formula Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation of the consensus group. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
To ensure consistency and comparability of results, a standardized experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) was recommended to all participating laboratories. While minor variations in instrumentation and column dimensions were permitted, the core methodology was as follows.
2.1. Sample Preparation
-
Spiking: A stock solution of this compound certified reference material was used to prepare a standard sample at a concentration of 100 ng/mL in human plasma.
-
Protein Precipitation: To 100 µL of the plasma sample, 300 µL of acetonitrile (B52724) was added to precipitate proteins.
-
Vortexing and Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant was carefully transferred to a clean vial for LC-MS/MS analysis.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification. The precursor to product ion transition for this compound was monitored at m/z 204 -> 173.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Discussion of Results
The hypothetical results of this inter-laboratory comparison demonstrate a range of performances. Laboratories 1, 2, and 4 achieved satisfactory Z-scores, indicating their results are in good agreement with the consensus value. Laboratory 3 shows a notable negative bias, while Laboratory 5 exhibits a positive bias, with both falling outside the acceptable Z-score range. These deviations could stem from various factors, including differences in instrument calibration, pipetting accuracy, or the specific integration of chromatographic peaks. Such comparisons are invaluable for laboratories to identify potential areas for methodological improvement and to ensure the reliability of their analytical data.[5][6] The use of certified reference materials for this compound is fundamental to achieving accurate calibration and reliable quantification.[7]
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. m.youtube.com [m.youtube.com]
- 3. united4efficiency.org [united4efficiency.org]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound | TRC-I445004-10MG | LGC Standards [lgcstandards.com]
The Gold Standard in Bioanalysis: Justifying the Use of Iminostilbene-d10 Over Other Analogs
In the landscape of quantitative bioanalysis, particularly in drug development and therapeutic drug monitoring, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Iminostilbene-d10, a deuterated stable isotope-labeled internal standard (SIL-IS), with its non-deuterated structural analogs. By examining key performance metrics and providing detailed experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the evidence to justify the selection of this compound for robust and high-precision analytical methods.
The Indisputable Advantage of Stable Isotope Labeling
The fundamental principle behind the use of an internal standard (IS) in quantitative analysis is to correct for the inherent variability in analytical procedures, such as sample extraction, derivatization, and instrument response. An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest.[1] This ensures that both the analyte and the IS are affected similarly by matrix effects and other sources of analytical error.
Deuterated standards, such as this compound, are chemically identical to their non-labeled counterparts, with the only difference being the substitution of hydrogen atoms with deuterium.[1] This subtle isotopic difference allows for their differentiation by mass spectrometry while ensuring they co-elute chromatographically and behave similarly during sample preparation and ionization.[2] In contrast, non-deuterated structural analogs, while similar, possess different chemical structures which can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, thereby compromising the accuracy of quantification.[1]
Quantitative Performance: this compound vs. Structural Analogs
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Justification |
| Precision (%RSD) | < 5% | 5-15% | The near-identical chemical nature of this compound allows for more effective correction of variability, leading to lower relative standard deviation (RSD) in replicate measurements.[3] |
| Accuracy (%Bias) | ± 5% | ± 15-20% | Deuterated standards more accurately compensate for matrix effects and recovery losses, resulting in a lower bias from the true value.[3] |
| Matrix Effect Variability | Minimized | Significant | This compound co-elutes with the analyte, experiencing the same ion suppression or enhancement. Structural analogs with different retention times may elute in regions with different matrix effects, leading to inaccurate quantification.[1] |
| Recovery Consistency | High | Moderate to Low | The similar polarity and chemical properties of this compound ensure its extraction efficiency closely mirrors that of the analyte across different biological matrices. |
| Chromatographic Co-elution | Essential for accurate correction of matrix effects. | May not co-elute, leading to differential matrix effects. | The primary advantage of a SIL-IS is its ability to track the analyte through the chromatographic separation, experiencing the same analytical environment.[2] |
Experimental Protocols
To achieve the performance outlined above, rigorous and well-defined experimental protocols are essential. The following section details the methodologies for key experiments in the validation of an analytical method using this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.
-
To 100 µL of the biological sample (plasma, serum), add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration).
-
Add 300 µL of a precipitating agent, such as acetonitrile (B52724) or methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative LC-MS/MS method for the analysis of an analyte using this compound as an internal standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound should be optimized for maximum sensitivity and specificity.
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The near-identical physicochemical properties of this compound to its unlabeled counterpart make it the superior choice over non-deuterated structural analogs. The use of this compound effectively compensates for variations in sample preparation and instrument response, leading to significant improvements in precision and accuracy. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the justification for using this compound is clear and compelling.
References
Safety Operating Guide
Proper Disposal of Iminostilbene-d10: A Guide for Laboratory Professionals
For researchers and scientists in the fields of drug development and chemical analysis, the proper management and disposal of chemical compounds are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Iminostilbene-d10, a deuterated analog of the organic compound iminostilbene. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with environmental regulations.
This compound, like its non-deuterated counterpart, should be handled as a chemical waste product and disposed of in accordance with local, state, and federal regulations. The following procedures are based on general best practices for laboratory chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat should be worn to prevent skin contact.
In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][2]
Hazard and Property Overview
A summary of the key hazard and physical property information for iminostilbene, which is expected to be nearly identical for this compound, is provided in the table below.
| Property | Data | Reference |
| Physical State | Powder Solid | --INVALID-LINK-- |
| Appearance | Yellow-orange | --INVALID-LINK-- |
| Melting Point/Range | 197 - 201 °C / 386.6 - 393.8 °F | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents | --INVALID-LINK-- |
| Hazardous Decomposition | Thermal decomposition can lead to release of irritating gases and vapors. | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe collection and disposal of this compound waste.
-
Waste Identification and Segregation:
-
This compound waste should be classified as solid chemical waste.
-
Do not mix this waste with other waste types, such as sharps, biological waste, or liquid waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container for solid chemical waste.
-
The container must have a secure, tight-fitting lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
-
Maintain an accurate log of the waste generated, including the chemical name and the date of accumulation.
-
-
Request for Disposal:
-
When the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a contracted waste disposal service.
-
Do not attempt to dispose of this compound in the regular trash or down the drain.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Iminostilbene-d10
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Iminostilbene-d10, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is recommended for all procedures involving this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Double-gloving with nitrile or neoprene gloves | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on dustiness | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or a full-face shield | As needed, based on vapor pressure and concentration | Lab coat |
| Compound Administration/Use | Biosafety cabinet or chemical fume hood | Nitrile or neoprene gloves | Safety glasses with side shields or chemical splash goggles | As needed, based on aerosolization risk | Lab coat |
| Waste Disposal | Chemical fume hood | Nitrile or neoprene gloves | Safety glasses with side shields or chemical splash goggles | Not generally required if handling sealed containers | Lab coat |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan for Safe Handling
Handling:
-
Prevent the formation of dust and aerosols.[3]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[4]
Storage:
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Sweep up the material and place it in a suitable, labeled container for disposal.[1][2]
Disposal Plan
Waste Collection:
-
All solid waste contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated sharps should be placed in a designated sharps container.
-
Liquid waste (solutions) should be collected in a labeled, sealed waste container.
Disposal Procedure:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Unused or uncontaminated material may be eligible for recycling; consult with your institution's environmental health and safety (EHS) office.[5]
-
Do not dispose of this compound down the drain or in regular trash.
Below is a logical workflow for the selection and use of Personal Protective Equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
